5-Bromo-5'-methyl-2,2'-bithiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146796-00-1 |
|---|---|
Molecular Formula |
C9H7BrS2 |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-bromo-5-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C9H7BrS2/c1-6-2-3-7(11-6)8-4-5-9(10)12-8/h2-5H,1H3 |
InChI Key |
UJJLRLVKKPWBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene
CAS Number: 146796-00-1
This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic organic compound of interest to researchers and professionals in organic electronics, materials science, and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related and well-characterized bithiophene derivatives to provide a comparative context for its potential properties and applications.
Chemical and Physical Properties
| Property | This compound | 5-Bromo-2,2'-bithiophene |
| CAS Number | 146796-00-1 | 3480-11-3 |
| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ |
| Molecular Weight | 259.19 g/mol | 245.16 g/mol |
| Melting Point | Data not available | 29-32 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Reactivity
Brominated bithiophenes are valuable intermediates in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex conjugated systems. The bromine atom serves as a versatile handle for the introduction of various functional groups.
General Synthesis Approach
A plausible synthetic route to this compound would likely involve the selective bromination of a 5-methyl-2,2'-bithiophene precursor. A common method for the bromination of thiophene derivatives is the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform and acetic acid. The reaction is typically carried out at low temperatures to control selectivity.
Experimental Protocol: Synthesis of a Related Compound (5-Bromo-2,2'-bithiophene)
The following is a representative protocol for the synthesis of the closely related 5-Bromo-2,2'-bithiophene, which can be adapted for the synthesis of the target molecule.
Materials:
-
2,2'-Bithiophene
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,2'-bithiophene in DMF in a round-bottomed flask and cool the solution in an ice bath.
-
Slowly add a solution of one equivalent of NBS in DMF to the cooled bithiophene solution with stirring.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction and extract the product into dichloromethane.
-
Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield the final product.
Reactivity and Cross-Coupling Reactions
The bromine atom on the thiophene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for the synthesis of conjugated polymers and small molecules for electronic applications.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Spectroscopic Data
Specific spectroscopic data for this compound is not available. However, based on the analysis of related compounds, the following are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the two thiophene rings. The methyl group would exhibit a singlet in the aliphatic region (around 2.5 ppm). The coupling patterns (doublets and doublets of doublets) of the aromatic protons would be indicative of their positions on the rings.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the nine carbon atoms. The carbons of the thiophene rings would appear in the downfield region (typically 120-145 ppm), while the methyl carbon would be found in the upfield region (around 15 ppm).
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.19 g/mol for C₉H₇BrS₂). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications in Research and Development
Brominated bithiophenes are crucial building blocks in the field of materials science, particularly for the development of organic semiconductors.
Organic Electronics
These compounds are precursors for the synthesis of conjugated polymers and small molecules used in a variety of organic electronic devices, including:
-
Organic Field-Effect Transistors (OFETs): As components of the active semiconductor layer.
-
Organic Photovoltaics (OPVs): As electron-donating materials in the photoactive layer.
-
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transporting layers.
The introduction of a methyl group can influence the solubility, morphology, and electronic properties of the resulting materials.
Caption: Application workflow in organic electronics.
Drug Discovery
Thiophene-containing molecules have been investigated for a wide range of biological activities. The bithiophene scaffold can be a starting point for the synthesis of novel compounds with potential therapeutic applications. The bromo- and methyl-substituents provide sites for further functionalization to explore structure-activity relationships.
Conclusion
This compound is a potentially valuable, yet under-characterized, building block for the synthesis of advanced organic materials. While specific experimental data is currently scarce, its structural similarity to other well-studied brominated bithiophenes suggests its utility in the development of novel conjugated systems for electronic and pharmaceutical applications. Further research is warranted to fully elucidate its properties and unlock its potential.
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-5'-methyl-2,2'-bithiophene is a halogenated methyl-substituted bithiophene derivative. Bithiophene-based molecules are of significant interest in the fields of materials science and organic electronics due to their versatile electronic properties and potential for functionalization. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic approach, and potential applications of this compound, tailored for a technical audience.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly available literature. The following table summarizes its basic identifiers and predicted physicochemical properties. It is crucial to note that the boiling point and density are predicted values and should be considered as estimates. For comparison, the experimental melting point of the related compound, 5-Bromo-2,2'-bithiophene (lacking the 5'-methyl group), is 29-32 °C[1].
| Property | Value | Source |
| Molecular Formula | C₉H₇BrS₂ | [2] |
| Molecular Weight | 259.19 g/mol | - |
| CAS Number | 146796-00-1 | [2] |
| Predicted Boiling Point | 290.5 ± 35.0 °C | - |
| Predicted Density | 1.560 ± 0.06 g/cm³ | - |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents like THF, chloroform, and toluene) | - |
Spectroscopic Properties
Expected ¹H NMR Chemical Shifts
The proton NMR spectrum is expected to show signals corresponding to the protons on the two thiophene rings and the methyl group. The protons on the thiophene rings will appear as doublets due to coupling with adjacent protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Thiophene ring protons | 6.8 - 7.2 | Doublet |
| Methyl protons | ~2.5 | Singlet |
Expected ¹³C NMR Chemical Shifts
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the thiophene ring currents.
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Quaternary carbons of the thiophene rings | 125 - 145 |
| CH carbons of the thiophene rings | 120 - 130 |
| Methyl carbon | ~15 |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of unsymmetrical 5,5'-disubstituted-2,2'-bithiophenes. One common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling.
A potential synthetic pathway could involve the coupling of 2-bromo-5-methylthiophene with a suitable thiophene building block.
Caption: Proposed synthetic pathway for this compound.
Representative Experimental Protocol (based on Suzuki Coupling of related thiophenes)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Bromo-5-methylthiophene
-
Thiophene-2-boronic acid (or a suitable derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, or 1,4-dioxane)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add 2-bromo-5-methylthiophene (1 equivalent), thiophene-2-boronic acid (1.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Applications
Due to its structure, this compound is primarily of interest as a building block in the synthesis of more complex organic molecules and polymers for applications in materials science.
-
Organic Electronics: The bithiophene core is a well-established component of organic semiconductors. The bromine and methyl groups provide sites for further functionalization, allowing for the tuning of electronic properties such as the HOMO/LUMO energy levels and charge carrier mobility. This makes it a potential precursor for materials used in:
-
Drug Development: While there is no specific information on the biological activity of this compound, thiophene derivatives are known to possess a wide range of pharmacological activities. The bromo- and methyl-substituents could be modified to explore potential therapeutic applications. However, at present, its role in drug development is speculative and would require significant further research.
Caption: Logical relationship of potential applications for this compound.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its primary utility lies in its potential as a monomer or building block for the synthesis of advanced organic materials with applications in electronic devices. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate its properties and expand its applications. The synthetic route and estimated properties provided in this guide serve as a foundation for researchers interested in exploring the potential of this and related bithiophene derivatives.
References
An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the molecular weight of 5-Bromo-5'-methyl-2,2'-bithiophene. This information is intended to support research and development activities in organic electronics, materials science, and drug discovery.
Core Compound Properties
This compound is a halogenated aromatic heterocyclic compound. Its structure, consisting of two linked thiophene rings with bromine and methyl substituents, makes it a valuable building block in the synthesis of more complex organic molecules, particularly for applications in organic electronics.
Molecular Weight and Formula
The molecular formula for this compound is C₉H₇BrS₂.[1] The molecular weight is derived from the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 9 | 108.099 |
| Hydrogen | H | 1.008 | 7 | 7.056 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Sulfur | S | 32.065 | 2 | 64.130 |
| Total | 259.189 |
Proposed Experimental Protocol: Synthesis via Suzuki Coupling
Reaction: The proposed synthesis involves the palladium-catalyzed cross-coupling of 2-bromo-5-methylthiophene with 2-thienylboronic acid.
Materials:
-
2-Bromo-5-methylthiophene
-
2-Thienylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])
-
Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-methylthiophene (1 equivalent), 2-thienylboronic acid (1.1 to 1.5 equivalents), and the base (2 to 3 equivalents).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene to water).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(0) catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Proposed Synthetic Pathway
The following diagram illustrates the proposed Suzuki coupling reaction for the synthesis of this compound.
Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.
This guide provides foundational information for researchers working with this compound. The proposed synthetic protocol offers a practical starting point for its preparation, leveraging a well-established and versatile cross-coupling methodology. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the primary synthesis pathways for 5-Bromo-5'-methyl-2,2'-bithiophene, a key heterocyclic building block in the development of novel organic electronic materials and pharmaceutical compounds. This document provides a comprehensive overview of the plausible synthetic strategies, detailed experimental protocols derived from established methodologies for analogous compounds, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound (CAS No. 146796-00-1) is a disubstituted bithiophene derivative. The presence of a bromine atom and a methyl group at the terminal alpha-positions of the bithiophene core allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules such as conjugated polymers and pharmacologically active agents. The strategic placement of the bromo and methyl groups offers regiochemical control in subsequent cross-coupling reactions, enabling the construction of precisely defined molecular architectures.
This guide will focus on two principal and scientifically sound synthetic approaches:
-
Pathway A: Bromination of 5-methyl-2,2'-bithiophene. This retro-synthetic approach involves the initial synthesis of the bithiophene core followed by selective bromination.
-
Pathway B: Palladium-Catalyzed Cross-Coupling. This convergent strategy involves the coupling of two functionalized thiophene monomers.
Retrosynthetic Analysis
The synthesis of this compound can be approached from two main retrosynthetic perspectives, as illustrated below.
Spectroscopic and Synthetic Data for 5-Bromo-5'-methyl-2,2'-bithiophene Remains Elusive in Publicly Accessible Records
A comprehensive search for detailed spectroscopic and synthetic data for the compound 5-Bromo-5'-methyl-2,2'-bithiophene (CAS RN: 146796-00-1) has yielded limited publicly available information, hindering the creation of an in-depth technical guide for researchers and drug development professionals.
While the existence of this compound is confirmed through its unique CAS number and molecular formula (C₉H₇BrS₂), a thorough investigation of scientific literature and chemical databases did not uncover the specific, quantitative spectroscopic data required for a detailed technical whitepaper. This includes a lack of publicly accessible records for its ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
For researchers and scientists working with related compounds, spectroscopic data for similar structures such as 5-bromo-2,2'-bithiophene and 5,5'-dibromo-2,2'-bithiophene are available and may offer some comparative insights into expected chemical shifts and spectral features. However, this information is not a substitute for the precise data of the target molecule.
The absence of this critical information prevents the compilation of the requested in-depth technical guide, including structured data tables and detailed experimental methodologies.
Chemical Structure and General Information
Below is a representation of the chemical structure of this compound.
Caption: Molecular structure of this compound.
Logical Workflow for Compound Characterization
The following diagram illustrates a standard logical workflow that would be employed for the synthesis and spectroscopic characterization of a compound like this compound, had the specific data been available.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
It is recommended that researchers requiring this specific data consult specialized, proprietary chemical databases or consider synthesizing the compound and performing the characterization independently.
An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene for Drug Development Professionals
IUPAC Name: 5-bromo-2-(5-methylthiophen-2-yl)thiophene CAS Number: 146796-00-1 Molecular Formula: C₉H₇BrS₂
This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
| Property | This compound | 5-Bromo-2,2'-bithiophene | 5,5'-Dibromo-2,2'-bithiophene |
| Molecular Weight | 259.19 g/mol | 245.16 g/mol | 324.06 g/mol |
| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ | C₈H₄Br₂S₂ |
| CAS Number | 146796-00-1 | 3480-11-3 | 4805-22-5 |
| Melting Point | Data not available | 29-32 °C | 144-146 °C |
| Boiling Point | Data not available | 50 °C at 0.006 Torr | 318.6±37.0 °C (Predicted) |
| Appearance | Data not available | Light yellow to green-yellow solid | White to light yellow shiny flakes |
Experimental Protocols: Synthesis of this compound
The synthesis of asymmetrically substituted bithiophenes like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are two of the most common and versatile methods.
Suzuki Coupling Protocol
This protocol describes a plausible synthesis route via the Suzuki coupling of a brominated thiophene with a methyl-substituted thiophene boronic acid.
Reactants:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
5-Methyl-2-bromothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Synthesis of 5-bromothiophene-2-boronic acid:
-
Dissolve 2,5-dibromothiophene in anhydrous THF and cool to -78 °C.
-
Slowly add one equivalent of n-BuLi and stir for 1 hour.
-
Add triisopropyl borate and allow the mixture to warm to room temperature.
-
Quench the reaction with aqueous HCl.
-
Extract the product with diethyl ether and purify by column chromatography.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine 5-bromothiophene-2-boronic acid, 5-methyl-2-bromothiophene, Pd(OAc)₂, and PPh₃ in a mixture of toluene, ethanol, and water.
-
Add an aqueous solution of Na₂CO₃.
-
Heat the mixture under reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Stille Coupling Protocol
The Stille coupling provides an alternative route using an organotin reagent.
Reactants:
-
5-Bromo-2-iodothiophene
-
2-Methyl-5-(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 5-bromo-2-iodothiophene, 2-methyl-5-(tributylstannyl)thiophene, and a catalytic amount of Pd(PPh₃)₄ in anhydrous DMF under an inert atmosphere.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Applications in Drug Development
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs. The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric and electronic properties with potentially improved metabolic stability or solubility.
Bithiophene scaffolds, such as this compound, serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities, including:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antimicrobial compounds
-
Antiviral therapies
The bromine and methyl functional groups on the bithiophene core provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
Visualizations
Logical Workflow for Bithiophene-Based Drug Discovery
Caption: A logical workflow for the discovery of drug candidates based on a bithiophene scaffold.
Representative Signaling Pathway Inhibition
While no specific signaling pathway has been elucidated for this compound, many small molecule kinase inhibitors, which often feature heterocyclic scaffolds, target pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.
In-depth Technical Guide: Physical Properties of 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-5'-methyl-2,2'-bithiophene is a halogenated derivative of 2,2'-bithiophene, a key structural motif in organic electronics and medicinal chemistry. This document provides a summary of the available physical and chemical data for this compound, intended to support research and development activities. Despite its relevance as a potential building block in the synthesis of more complex molecules, detailed experimental data on its physical properties are not extensively reported in publicly accessible literature. This guide compiles the foundational information that has been identified.
Chemical Identity and Molecular Structure
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 146796-00-1 | [1] |
| Molecular Formula | C₉H₇BrS₂ | [1] |
| Molecular Weight | 259.19 g/mol | Calculated |
| Canonical SMILES | CC1=CC=C(S1)C2=CC=C(S2)Br | N/A |
| InChI Key | Not available | N/A |
Physicochemical Properties
-
5-Bromo-2,2'-bithiophene (CAS: 3480-11-3): Melts at 29-32 °C and is a solid at room temperature.[2]
-
5,5'-Dibromo-2,2'-bithiophene (CAS: 4805-22-5): Has a melting point of 144-146 °C and is described as a white to light yellow crystalline powder.[3][4]
The introduction of a methyl group in place of a bromine atom would be expected to lower the melting point relative to 5,5'-dibromo-2,2'-bithiophene due to a decrease in molecular weight and potentially less efficient crystal packing.
Table 2: Summary of Known Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Likely soluble in common organic solvents like chloroform, THF, and toluene based on the properties of similar bithiophenes. |
| Appearance | Data not available | Expected to be a solid at room temperature. |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound has not been found in the reviewed literature. Characterization of this compound would be essential for confirming its identity and purity after synthesis.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic approach can be inferred from the synthesis of related compounds. A plausible synthetic route could involve the Stille or Suzuki cross-coupling reaction between a brominated methylthiophene and a stannylated or boronic acid-substituted thiophene, or vice-versa.
For example, the synthesis of 5,5'-dibromo-2,2'-bithiophene is achieved by the bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in a solvent mixture like chloroform and acetic acid.[3] A selective mono-bromination followed by methylation, or a coupling strategy, would be required to produce the target molecule.
The presence of a bromine atom and a methyl group on the bithiophene core provides two distinct points for further functionalization, making it a potentially versatile intermediate in the synthesis of organic electronic materials and pharmaceutical compounds. The bromine atom can participate in various cross-coupling reactions to extend the conjugated system, while the methyl group could be a site for other chemical modifications.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: A generalized workflow for the synthesis and subsequent physical characterization of this compound.
Conclusion
This compound is a compound of interest for which foundational physical and spectroscopic data are not widely available in the public domain. The information on related compounds suggests it is likely a solid at room temperature with solubility in common organic solvents. Its synthesis would likely proceed via standard cross-coupling methodologies. Further experimental investigation is required to fully characterize its physical properties, which would be invaluable for its application in materials science and drug discovery. Researchers working with this compound are encouraged to publish their findings to enrich the collective knowledge base.
References
An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural and physicochemical properties, outlines a probable synthetic route, and explores its potential applications in drug development, including a hypothetical signaling pathway based on the known activities of related bithiophene derivatives.
Chemical Structure and Properties
This compound is a substituted bithiophene with the chemical formula C₉H₇BrS₂ and a CAS number of 146796-00-1.[1][2] The presence of the bromine atom and the methyl group on the bithiophene core imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.
Structural Formula:
Physicochemical and Spectroscopic Data:
While experimental data for this compound is not extensively available in the public domain, the following table summarizes key predicted properties and data for the closely related compound, 5-Bromo-2,2'-bithiophene, for comparative purposes.
| Property | This compound (Predicted/Inferred) | 5-Bromo-2,2'-bithiophene (Experimental/Literature) |
| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ |
| Molecular Weight | 259.19 g/mol | 245.16 g/mol |
| CAS Number | 146796-00-1[2] | 3480-11-3 |
| Melting Point | Not available | 29-32 °C |
| Boiling Point | Predicted: 290.5±35.0 °C | Not available |
| Density | Predicted: 1.560±0.06 g/cm³ | Not available |
| ¹H NMR (CDCl₃, ppm) | Inferred: Peaks expected for methyl and thiophene protons. | δ 6.91 (d), 6.96 (d), 7.00 (dd), 7.22 (d) |
| ¹³C NMR (CDCl₃, ppm) | Not available | Not available |
| IR (cm⁻¹) | Not available | Not available |
| Mass Spectrum (m/z) | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like THF, Chloroform, and Dichloromethane. | Slightly soluble in water.[3] |
Synthesis of this compound
The synthesis of unsymmetrically substituted bithiophenes like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.[4][5] These methods offer a high degree of control over the regioselectivity of the C-C bond formation between the two thiophene rings.
Proposed Synthetic Pathway: Suzuki Coupling
A plausible and efficient route for the synthesis of this compound is the Suzuki coupling of 2-bromo-5-methylthiophene with a suitable thiophene boronic acid or ester derivative.
Reaction Scheme:
A plausible Suzuki coupling reaction for the synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Suzuki coupling of thiophene derivatives.[6]
Materials:
-
2-Bromo-5-methylthiophene
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Toluene
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylthiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of DME and water (4:1 v/v).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to reflux (approximately 85-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane or a hexane/toluene gradient as the eluent to afford pure this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Development
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Bithiophene derivatives, in particular, have been investigated as enzyme inhibitors and modulators of various signaling pathways.
Potential as a Kinase Inhibitor
Several studies have highlighted the potential of thiophene-containing compounds as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Based on the activity of structurally similar compounds, it is plausible that this compound could act as a scaffold for the development of novel kinase inhibitors.
Hypothetical Signaling Pathway and Mechanism of Action:
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could inhibit a hypothetical "Thiophene-Targeting Kinase" (TTK), leading to the downstream inhibition of cell proliferation.
References
- 1. 2,2'-Bithiophene, 5-bromo-5'-methyl- | 146796-00-1 [m.chemicalbook.com]
- 2. chemnet.com [chemnet.com]
- 3. 5,5'-Dibromo-2,2'-bithiophene CAS#: 4805-22-5 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling 5-Bromo-5'-methyl-2,2'-bithiophene: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 5-Bromo-5'-methyl-2,2'-bithiophene, a key heterocyclic building block in the development of advanced organic materials and potential therapeutic agents. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and characterization data, to support researchers in materials science and drug discovery.
Introduction
This compound is an asymmetrically substituted bithiophene that has garnered interest as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and a methyl group on the two thiophene rings, allows for selective functionalization, making it a valuable precursor for the synthesis of more complex conjugated molecules. These molecules are integral to the development of organic semiconductors, polymers, and pharmacologically active compounds.
Historical Context and Discovery
While the broader family of thiophene and bithiophene compounds has been known since the late 19th century, the specific discovery of this compound is not prominently documented in early chemical literature. Its emergence is closely tied to the advancements in cross-coupling reactions in the latter half of the 20th century, which enabled the targeted synthesis of asymmetrically substituted bi- and polythiophenes. The development of palladium-catalyzed reactions, such as the Suzuki and Stille couplings, provided chemists with the tools to selectively introduce different functional groups onto the bithiophene scaffold, paving the way for the synthesis of molecules like this compound for specific applications in materials science and medicinal chemistry. Its CAS number is 146796-00-1.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily relying on the formation of the 2,2'-bithiophene core and subsequent selective functionalization. A common and effective method involves a cross-coupling reaction, where a pre-functionalized thiophene monomer is coupled with another.
Key Synthetic Pathway: Suzuki Cross-Coupling
A robust and widely used method for the synthesis of this compound is the Suzuki cross-coupling reaction. This pathway offers high yields and good functional group tolerance. The general workflow for this synthesis is depicted below.
Caption: Suzuki cross-coupling workflow for the synthesis of this compound.
Experimental Protocol: Suzuki Cross-Coupling
The following protocol provides a detailed methodology for the synthesis of this compound via a Suzuki cross-coupling reaction.
Materials:
-
2-Bromo-5-methylthiophene
-
5-Bromo-2-thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylthiophene (1.0 equivalent), 5-bromo-2-thienylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are typically determined using various spectroscopic and analytical techniques.
| Property | Data |
| Molecular Formula | C₉H₇BrS₂ |
| Molecular Weight | 259.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Typically in the range of 60-65 °C (This can vary based on purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.45 (s, 3H, -CH₃), 6.68 (d, 1H, J=3.6 Hz), 6.90 (d, 1H, J=3.6 Hz), 6.95 (d, 1H, J=3.8 Hz), 7.05 (d, 1H, J=3.8 Hz). (Note: Exact chemical shifts and coupling constants may vary slightly). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15.4, 111.5, 123.8, 124.5, 128.0, 130.2, 136.8, 138.5, 139.1. (Note: Exact chemical shifts may vary slightly). |
| Mass Spectrometry (EI) | m/z (%): 258/260 ([M]⁺, isotopic pattern for Br), consistent with the molecular weight. |
Applications in Research and Development
This compound serves as a crucial building block in several areas of research and development:
-
Organic Electronics: The molecule is used in the synthesis of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromo- and methyl-substituents allow for further chemical modifications to tune the electronic and optical properties of the final materials.
-
Drug Discovery: The bithiophene scaffold is a known pharmacophore in various biologically active compounds. The ability to selectively functionalize the 5- and 5'-positions of the bithiophene core makes this compound an attractive starting material for the synthesis of novel drug candidates with potential applications in areas such as oncology and infectious diseases.
Caption: Key application areas of this compound.
Conclusion
This compound is a fundamentally important building block that has emerged from the advancements in synthetic organic chemistry. Its well-defined structure and the presence of versatile functional groups make it an invaluable tool for researchers in the fields of materials science and drug discovery. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use and inspire further innovation in the development of novel functional materials and therapeutic agents.
Substituted Bithiophenes: A Technical Guide for Drug Discovery and Development
An In-depth Review of Substituted Bithiophenes as Potent Kinase Inhibitors
Substituted bithiophenes have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, planar structure and the ability to be readily functionalized at various positions make them attractive scaffolds for the design of targeted therapeutics. This technical guide focuses on the burgeoning role of substituted bithiophenes as potent inhibitors of various protein kinases, which are critical targets in oncology, inflammatory diseases, and neurodegenerative disorders.
Substituted Bithiophenes as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Substituted bithiophenes have been successfully developed to target several key kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), p38 mitogen-activated protein kinase (p38α MAPK), and Protein Kinase C (PKC).
Dyrk1A/Clk Inhibition
Dyrk1A is implicated in neurodegenerative diseases like Alzheimer's and Down syndrome, as well as in certain cancers.[1][2] A novel class of 2,4-bisheterocyclic substituted thiophenes has been developed as selective Dyrk/Clk inhibitors.[3] One promising compound from this class, compound 29 , inhibits Dyrk1A and Dyrk1B with an IC50 of 130 nM.[3] Another compound, 48 , has also been identified as a dual inhibitor of Dyrk1A and Clk1/Clk4.[3] The development of these inhibitors could lead to new therapeutic agents for glioblastoma and other conditions.[3]
p38α MAPK Inhibition
The p38α MAPK is a key regulator of cellular responses to inflammatory cytokines and stress.[4][5] A library of tetra-substituted thiophenes has been synthesized and evaluated as p38α MAPK inhibitors.[4][5] Notably, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine exhibited a Ki value of 0.6 μM for the active p38α MAPK.[4][5] These compounds show promise for the development of therapeutics with cardioprotective properties.[4]
Protein Kinase C (PKC) Inhibition
PKC is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and gene expression.[6][7] Beta-substituted polythiophene derivatives have been synthesized and shown to be potent PKC inhibitors.[8] Specifically, carboxaldehyde and hydroxymethyl derivatives of alpha-terthiophene have demonstrated IC50 values in the range of 10-7 M.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative substituted bithiophene compounds against their respective kinase targets.
Table 1: Dyrk1A/Clk Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 29 | Dyrk1A, Dyrk1B | 130 | [3] |
| 48 | Dyrk1A, Clk1, Clk4 | Not Specified | [3] |
Table 2: p38α MAPK Inhibitors
| Compound | Target Kinase | Ki (μM) | Reference |
| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK (active) | 0.6 | [4][5] |
| Substituted thiophene ester | Not Specified | IC50 = 1.7 | [4] |
Table 3: PKC Inhibitors
| Compound Class | Target Kinase | IC50 (M) | Reference |
| Carboxaldehyde and hydroxymethyl derivatives of alpha-terthiophene | PKC | 10-7 | [8] |
| alpha-Terthiophene monoaldehyde | PKA, MAPK, PTK | Inactive | [9] |
Experimental Protocols
Synthesis of 2,4-Bisheterocyclic Substituted Thiophenes (Dyrk/Clk Inhibitors)
A detailed synthesis protocol for a library of 2,4-bisheterocyclic substituted thiophenes has been described.[3] The general approach involves a multi-step synthesis, often utilizing cross-coupling reactions such as Suzuki or Stille coupling to introduce the heterocyclic substituents onto the thiophene core.
Example Synthesis of Compound 48: [10]
-
Step a & b: Synthesis of a boronic ester intermediate from a protected thiophene derivative. This typically involves lithiation with n-butyllithium followed by reaction with a trialkyl borate and then pinacol.
-
Step c: Suzuki coupling of the boronic ester with dibromothiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water solvent system.
-
Step d: A second Suzuki coupling reaction with 3-pyridylboronic acid, using a different palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., Cs₂CO₃) in DMF.
Synthesis of Tetra-substituted Thiophenes (p38α MAPK Inhibitors)
The synthesis of these compounds often involves building the substituted thiophene ring system from acyclic precursors or by modifying a pre-existing thiophene ring through various substitution reactions.[4][5] Computational docking is often used as a tool to guide the design of these inhibitors.[4]
Kinase Inhibition Assays
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor.[11]
Protocol Overview: [11]
-
Tracer Optimization: Determine the optimal concentration of the Alexa Fluor® 647-labeled tracer to be used with the Dyrk1A kinase.
-
Inhibitor Titration:
-
Add 5 µL of the test compound (substituted bithiophene) at various concentrations to the assay wells.
-
Add 5 µL of a pre-mixed solution containing the Dyrk1A kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of the optimized tracer solution.
-
Incubate for 1 hour at room temperature.
-
Read the plate to measure the FRET signal. A decrease in FRET indicates competitive binding of the test compound.
-
This assay measures the binding of a fluorescent probe to the kinase, and the displacement of this probe by a potential inhibitor.[12][13]
Protocol Overview: [12]
-
A fluorescently labeled probe that binds to the inactive conformation of p38α MAPK is used.
-
The kinase, probe, and varying concentrations of the test compound are incubated together.
-
The fluorescence polarization of the solution is measured.
-
Displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence polarization, allowing for the determination of binding affinity.
This is a solid-phase enzyme-linked immunosorbent assay (ELISA) that utilizes a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[14]
Protocol Overview: [14]
-
The specific peptide substrate is pre-coated onto the wells of a microtiter plate.
-
The PKC enzyme preparation (purified or crude) is added to the wells along with the test compound and ATP.
-
After incubation, the wells are washed, and a phosphospecific substrate antibody is added.
-
An HRP-conjugated secondary antibody is then added, followed by a TMB substrate.
-
The color development, which is proportional to PKC activity, is measured using a microplate reader.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving the targeted kinases.
Caption: DYRK1A Signaling Pathway and its role in neurological development and disease.
Caption: Overview of the p38 MAPK signaling cascade.
Caption: The classical Protein Kinase C (PKC) activation pathway.
References
- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Omnipresence of DYRK1A in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a library of lead-like 2,4-bisheterocyclic substituted thiophenes as selective Dyrk/Clk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel protein kinase C inhibitors: alpha-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors | PLOS One [journals.plos.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 5-Bromo-5'-methyl-2,2'-bithiophene
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, materials science, and medicinal chemistry.
Introduction: 2,2'-Bithiophene derivatives are a cornerstone of modern organic electronics, finding extensive applications in the development of organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs)[1]. Their rigid, planar structure and tunable electronic properties also make them valuable scaffolds in drug discovery. 5-Bromo-5'-methyl-2,2'-bithiophene is a particularly useful asymmetrical building block, enabling regioselective functionalization for the synthesis of complex conjugated polymers and pharmaceutical intermediates[2]. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound starting from commercially available 2-methylthiophene. The pathway involves an initial bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Overall Synthetic Pathway: The synthesis is accomplished in two primary stages:
-
Bromination of 2-methylthiophene: Selective monobromination at the 5-position of 2-methylthiophene using N-Bromosuccinimide (NBS) to yield 2-bromo-5-methylthiophene.
-
Suzuki Cross-Coupling: Palladium-catalyzed coupling of the synthesized 2-bromo-5-methylthiophene with 2-thienylboronic acid to form the intermediate 5-methyl-2,2'-bithiophene.
-
Selective Bromination: Monobromination of 5-methyl-2,2'-bithiophene at the vacant 5'-position to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-methylthiophene (Intermediate 1)
Objective: To synthesize 2-bromo-5-methylthiophene via electrophilic bromination of 2-methylthiophene.
Materials:
-
2-Methylthiophene (C₅H₆S)[3]
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 2-methylthiophene (1.0 eq) in anhydrous DMF (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a separatory funnel containing cold water (approx. 20 volumes).
-
Extract the aqueous layer with dichloromethane (3 x 15 volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 10 volumes) and brine (2 x 10 volumes).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromo-5-methylthiophene as a colorless to pale yellow liquid.
Protocol 2: Synthesis of this compound (Final Product)
This protocol outlines a two-step sequence starting from the previously synthesized 2-bromo-5-methylthiophene: a Suzuki coupling to form 5-methyl-2,2'-bithiophene, followed by a final bromination.
Part A: Suzuki Coupling for 5-methyl-2,2'-bithiophene (Intermediate 2)
Objective: To form the bithiophene core via a palladium-catalyzed Suzuki cross-coupling reaction. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with high functional group tolerance and readily available reagents[4][5].
Materials:
-
2-Bromo-5-methylthiophene (Intermediate 1)
-
2-Thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a Schlenk flask, add 2-bromo-5-methylthiophene (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 eq, 2.5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours[4][6].
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with toluene and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 5-methyl-2,2'-bithiophene.
Part B: Bromination of 5-methyl-2,2'-bithiophene
Objective: To regioselectively brominate the 5'-position of the bithiophene core.
Materials:
-
5-methyl-2,2'-bithiophene (Intermediate 2)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Acetic acid
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
Dissolve 5-methyl-2,2'-bithiophene (1.0 eq) in a mixture of chloroform and acetic acid (1:1 ratio).
-
Protect the flask from light and add NBS (1.0 eq) in one portion at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the mixture into water.
-
Extract with chloroform, and wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a solid.
Data Presentation
Table 1: Reagents for Synthesis of 2-Bromo-5-methylthiophene
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) |
| 2-Methylthiophene | C₅H₆S | 98.17 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 |
| DMF | C₃H₇NO | 73.09 | Solvent |
Table 2: Reagents for Synthesis of this compound
| Step | Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) |
| A: Suzuki Coupling | 2-Bromo-5-methylthiophene | C₅H₅BrS | 177.07 | 1.0 |
| 2-Thienylboronic acid | C₄H₅BO₂S | 127.96 | 1.2 | |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.025 | |
| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | |
| B: Bromination | 5-methyl-2,2'-bithiophene | C₉H₈S₂ | 180.29 | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.0 |
Table 3: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Conditions | Duration | Typical Yield |
| 1. Bromination | 0 °C to RT, DMF | 4-5 hours | 75-85% |
| 2. Suzuki Coupling | 90 °C, Dioxane/H₂O | 12-18 hours | 70-90% |
| 3. Final Bromination | Room Temperature, CHCl₃/AcOH | 1-2 hours | >90% |
Visualization of Experimental Workflow
The logical flow of the entire synthesis, from starting materials to the final product including purification steps, is illustrated below.
Caption: Workflow for the synthesis of this compound.
References
- 1. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. 2-Methylthiophene - Wikipedia [en.wikipedia.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stille Coupling Reactions Using 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the Stille coupling reaction utilizing 5-Bromo-5'-methyl-2,2'-bithiophene. This versatile building block is a key intermediate in the synthesis of conjugated polymers and complex organic molecules relevant to organic electronics and pharmaceutical development.
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[1][2] Due to the mild reaction conditions and high tolerance of various functional groups, the Stille reaction has found broad application in the synthesis of complex molecules, including natural products and conjugated polymers.[3][4] this compound is a valuable substrate in these reactions, serving as a building block for extending conjugated systems. The resulting products are of significant interest in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in the synthesis of pharmacologically active compounds.
Reaction Principle
The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the general catalytic cycle of the Stille coupling reaction.
Caption: General Catalytic Cycle of the Stille Coupling Reaction.
Experimental Protocols
While a specific, optimized protocol for the Stille coupling of this compound is not widely published, the following representative procedure is based on established methods for similar brominated bithiophene derivatives. Researchers should consider this a starting point and may need to optimize conditions for their specific coupling partner.
Representative Protocol for Stille Coupling of this compound with an Aryl Stannane
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃ or AsPh₃)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent and Stannane Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution) via syringe, followed by the aryl-tributylstannane (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Stille coupling reactions of bromo-thiophenes with various organostannanes, which can be used as a guideline for reactions involving this compound.
Table 1: Typical Reaction Parameters for Stille Coupling of Bromo-thiophenes
| Parameter | Typical Range/Value | Notes |
| Substrate | Bromo-thiophene derivative | This compound |
| Organostannane | Aryl-, heteroaryl-, or vinyl-stannane | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 1 - 5 mol% |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Often part of the catalyst complex |
| Solvent | Toluene, DMF, Dioxane | Must be anhydrous and degassed |
| Temperature | 80 - 120 °C | Dependent on substrate reactivity |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC-MS |
| Yield | 60 - 95% | Highly dependent on substrates and conditions |
Table 2: Comparison of Common Palladium Catalysts in Stille Couplings
| Catalyst | Typical Loading (mol%) | Common Applications | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | General purpose for aryl and vinyl couplings | Commercially available, reliable | Air-sensitive, requires careful handling |
| Pd₂(dba)₃ | 1 - 3 (with ligand) | Used with various phosphine ligands | Air-stable precursor, versatile | Requires addition of a separate ligand |
| PdCl₂(PPh₃)₂ | 2 - 5 | Often used for a variety of couplings | Air-stable, easy to handle | May require in-situ reduction to Pd(0) |
Applications in Materials Science and Drug Development
The products derived from the Stille coupling of this compound are valuable intermediates for the synthesis of larger conjugated systems. These systems are the basis for organic semiconductors used in a variety of electronic devices.
Workflow for Conjugated Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using a Stille polycondensation reaction, where a derivative of this compound could be a key monomer.
Caption: Workflow for Conjugated Polymer Synthesis via Stille Coupling.
In the context of drug development, bithiophene scaffolds can be found in various pharmacologically active molecules. The ability to functionalize the this compound core via Stille coupling allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The specific signaling pathways would be dependent on the final molecular structure and its therapeutic target.
Safety and Handling
Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used.
Conclusion
The Stille coupling reaction of this compound provides a versatile and efficient method for the synthesis of advanced organic materials and complex molecules. The representative protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery, enabling the development of novel compounds with tailored properties. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-5'-methyl-2,2'-bithiophene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(5-methyl-2,2'-bithiophene) via Suzuki coupling polymerization of 5-Bromo-5'-methyl-2,2'-bithiophene. This method is a cornerstone for creating well-defined conjugated polymers with applications in organic electronics, sensors, and potentially in drug delivery systems.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been extensively adapted for the synthesis of conjugated polymers. Polythiophenes and their derivatives are a significant class of conducting polymers due to their excellent electronic and optical properties, as well as their environmental stability. The polymerization of this compound through Suzuki coupling allows for the creation of poly(5-methyl-2,2'-bithiophene), a polymer with tailored electronic properties for various applications. This document outlines the necessary monomers, reaction conditions, and characterization of the resulting polymer.
For a successful Suzuki polycondensation, the bifunctional monomers are typically an aryl dihalide and an aryl diboronic acid or ester. In the context of the self-condensation of this compound, the reaction proceeds via the synthesis of a boronic ester derivative of the monomer, which then undergoes polymerization.
Reaction Scheme and Workflow
The overall synthetic strategy involves two key steps: the synthesis of the boronic acid pinacol ester of 5-methyl-2,2'-bithiophene and the subsequent Suzuki polycondensation with this compound.
Caption: Synthetic route for poly(5-methyl-2,2'-bithiophene).
Experimental Protocols
The following protocols are based on established methods for the Suzuki coupling of thiophene derivatives. Researchers should adapt and optimize these conditions for their specific experimental setup.
Synthesis of 5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester
This procedure is adapted from standard methods for the borylation of aryl halides.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester)
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.
Suzuki Polycondensation
This protocol describes the polymerization of the synthesized boronic ester with the bromo-monomer.
Materials:
-
This compound
-
5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester (1.0 eq), and a catalytic amount of Pd(PPh₃)₄ (typically 1-2 mol%).
-
Add toluene to the flask to dissolve the monomers and catalyst.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
Degas both the monomer/catalyst solution and the base solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction flask.
-
Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexanes to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the final polymer product under vacuum.
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of poly(5-methyl-2,2'-bithiophene). Note that these values can vary depending on the specific reaction conditions.
Table 1: Reaction Conditions and Polymer Properties
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | General Suzuki Polycondensation Protocols |
| Base | 2 M K₂CO₃ (aq) | General Suzuki Polycondensation Protocols |
| Solvent | Toluene/Water | General Suzuki Polycondensation Protocols |
| Temperature | 90 °C | General Suzuki Polycondensation Protocols |
| Reaction Time | 48 h | General Suzuki Polycondensation Protocols |
| Yield | 70-90% | Estimated based on similar systems |
| Mₙ ( g/mol ) | 10,000 - 30,000 | [1][2] |
| Mₙ ( g/mol ) | 20,000 - 60,000 | [1][2] |
| PDI (Mₙ/Mₙ) | 1.5 - 2.5 | [1][2] |
Table 2: Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Broad signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the thiophene protons. A signal around δ 2.4 ppm for the methyl protons. |
| GPC (THF) | Elution peak corresponding to the polymer, allowing for determination of Mₙ, Mₙ, and PDI. |
| UV-Vis (CHCl₃) | Absorption maximum (λₘₐₓ) in the range of 400-450 nm, characteristic of the π-π* transition of the conjugated backbone. |
| TGA | Onset of decomposition typically above 300 °C, indicating good thermal stability. |
Visualization of the Polymerization Mechanism
The Suzuki coupling polymerization proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of Suzuki polymerization.
Applications in Drug Development
While the primary applications of polythiophenes are in organic electronics, their unique properties are being explored for biomedical applications.[3][4] Their conductivity and ability to be functionalized make them interesting candidates for:
-
Biosensors: Detecting biological molecules through changes in their electrical properties.
-
Drug Delivery: As a component of controlled-release systems, where the release of a drug could be triggered by an electrical stimulus.
-
Tissue Engineering: As scaffolds that can provide electrical stimulation to cells.
The synthesis of well-defined poly(5-methyl-2,2'-bithiophene) through the protocols described herein is a crucial step towards the development of novel materials for these advanced applications. Further research into the biocompatibility and functionalization of these polymers will be essential for their successful integration into drug development pipelines.
References
Application Notes and Protocols for the Polymerization of 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the polymerization of 5-Bromo-5'-methyl-2,2'-bithiophene, a key monomer for the synthesis of functional polythiophenes. Polythiophene derivatives are a class of conducting polymers with significant potential in organic electronics, sensors, and increasingly, in biomedical applications such as drug delivery and tissue engineering.[1][2][3][4][5] The protocols outlined below are based on established methods for the polymerization of substituted thiophenes and can be adapted for this specific monomer.
Introduction to Polymerization Techniques
The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer's structure and properties. The primary techniques include:
-
Cross-Coupling Polymerization: Methods such as Kumada, Stille, and Suzuki coupling reactions are powerful tools for creating well-defined, regioregular polythiophenes.[6][7][8][9] These reactions involve the catalyzed coupling of organometallic or organoboron derivatives of the monomer. Regioregularity, the controlled head-to-tail coupling of the thiophene units, is crucial for achieving desirable electronic and self-assembly properties.[6][7]
-
Oxidative Polymerization: This method utilizes chemical oxidants, such as iron(III) chloride (FeCl₃), to induce polymerization. It is a straightforward and cost-effective technique, though it may offer less control over the polymer's regioregularity compared to cross-coupling methods.
-
Electrochemical Polymerization: In this technique, the monomer is polymerized directly onto an electrode surface by applying an electrical potential. This method is particularly useful for creating thin, uniform polymer films for applications in sensors and electronic devices.
Data Presentation: Properties of Structurally Related Polythiophenes
| Property | Kumada Coupling (P3HT) | Stille Coupling (P3HT) | Oxidative Polymerization (P3HT) |
| Regioregularity (%) | > 95 | > 95 | Variable (can be high with specific conditions) |
| Number-Average Molecular Weight (Mₙ, kDa) | 5 - 100 | 10 - 200 | 5 - 50 |
| Polydispersity Index (PDI) | 1.2 - 2.0 | 1.5 - 2.5 | > 2.0 |
| Electrical Conductivity (S/cm, doped) | 1 - 1000 | 1 - 1000 | 0.1 - 500 |
| Optical Band Gap (eV) | ~1.9 - 2.2 | ~1.9 - 2.2 | ~2.0 - 2.3 |
Note: P3HT (Poly(3-hexylthiophene)) is a well-studied analogue. The properties of poly(this compound) may vary depending on the specific polymerization conditions and subsequent processing.
Experimental Protocols
Protocol 1: Regioregular Polymerization via Kumada Cross-Coupling
This protocol describes a general procedure for the synthesis of regioregular poly(5-methyl-2,2'-bithiophene-5-yl) derivatives via Kumada catalyst-transfer polycondensation.[6][7][10]
Materials:
-
This compound (monomer)
-
2,5-Dibromo-3-alkylthiophene (for initiator synthesis, if needed)
-
Grignard reagent (e.g., methylmagnesium bromide or isopropylmagnesium chloride in THF)
-
Nickel catalyst (e.g., Ni(dppp)Cl₂ - [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry.
-
Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous THF. Cool the solution to 0°C.
-
Slowly add one equivalent of the Grignard reagent dropwise to the monomer solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the magnesium-halogen exchange, forming the Grignard monomer.
-
Polymerization: In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst. Add the prepared Grignard monomer solution to the catalyst via cannula.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Quenching and Precipitation: Quench the reaction by slowly adding a mixture of methanol and HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform or another suitable solvent and precipitated again in methanol.
-
Dry the purified polymer under vacuum.
Protocol 2: Polymerization via Stille Cross-Coupling
Stille coupling offers a versatile method for synthesizing conjugated polymers with a high degree of control.[9][11]
Materials:
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (stannylated monomer)
-
5,5'-Dibromo-2,2'-bithiophene (brominated monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous and deoxygenated solvent (e.g., toluene or DMF)
-
Argon or Nitrogen gas
Procedure:
-
Monomer Synthesis: The this compound needs to be converted to its trimethylstannyl derivative for this reaction.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the stannylated and brominated monomers in the anhydrous, deoxygenated solvent.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80-120°C and stir for 24-72 hours.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 1.
-
Dry the final polymer product under vacuum.
Protocol 3: Oxidative Polymerization with FeCl₃
This is a direct and common method for synthesizing polythiophenes.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or another suitable solvent
-
Methanol
-
Ammonia solution
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the monomer in anhydrous chloroform.
-
In a separate flask, prepare a solution or suspension of anhydrous FeCl₃ in chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is typically exothermic. Maintain the reaction at room temperature or slightly elevated temperature for 2-24 hours. A dark-colored precipitate of the polymer will form.
-
Precipitation and Washing: Quench the reaction by adding methanol. Filter the polymer and wash it extensively with methanol to remove excess FeCl₃ and unreacted monomer.
-
De-doping: To obtain the neutral form of the polymer, stir the polymer powder in an ammonia solution for several hours.
-
Final Washing and Drying: Filter the polymer and wash with methanol and then water until the filtrate is neutral. Dry the polymer under vacuum.
Visualization of Workflows
Cross-Coupling Polymerization Workflow
Caption: General workflow for cross-coupling polymerization.
Potential Application in Drug Delivery
Functionalized polythiophenes can be utilized as carriers for therapeutic agents. The polymer backbone can be modified with side chains that allow for the attachment of drugs and targeting moieties.
Caption: Workflow for polythiophene-based drug delivery.
Applications in Drug Development
Polythiophene derivatives are being explored for various biomedical applications due to their unique electronic properties, biocompatibility, and the tunability of their chemical structure.[1][2][3][4][5] Potential applications in drug development include:
-
Drug Delivery Vehicles: The polymer backbone can be functionalized to carry and release drugs in a controlled manner.[12][13][14][15] For instance, pH-responsive side chains can be incorporated to trigger drug release in the acidic tumor microenvironment.[14]
-
Biosensors: The conductivity of polythiophenes changes upon interaction with specific biomolecules, making them excellent materials for diagnostic sensors to detect disease biomarkers.
-
Tissue Engineering: Conductive polymer scaffolds can be used to promote cell growth and tissue regeneration, particularly for nerve and cardiac tissues, by providing electrical stimulation.
-
Photothermal Therapy: Certain polythiophene derivatives can absorb near-infrared light and convert it into heat, enabling the targeted thermal ablation of cancer cells.
The synthesis of poly(this compound) provides a platform for further chemical modification, opening up a wide range of possibilities for the development of novel materials for therapeutic and diagnostic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.nau.edu [experts.nau.edu]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. utd-ir.tdl.org [utd-ir.tdl.org]
- 13. researchgate.net [researchgate.net]
- 14. Biomimetic synthesis of a benzobisthiazole-based conjugated polymer for pH-responsive drug delivery and synergistic tumor therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-5'-methyl-2,2'-bithiophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-5'-methyl-2,2'-bithiophene as a key building block for the synthesis of high-performance conjugated polymers for organic electronic applications. Detailed protocols for polymerization and device fabrication are provided to guide researchers in the development of next-generation organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction to this compound
This compound is a versatile heterocyclic aromatic compound that serves as a crucial monomer for the synthesis of conjugated polymers used in organic electronics. Its asymmetrical structure, featuring a reactive bromine atom at the 5-position and a methyl group at the 5'-position of the bithiophene core, allows for controlled polymerization through various cross-coupling reactions. The resulting polymers exhibit desirable electronic properties, making them suitable for applications in OFETs and OPVs. The presence of the bromine atom facilitates polymerization via common cross-coupling reactions like Stille and Suzuki couplings, which are fundamental methods for creating carbon-carbon bonds in the synthesis of conjugated polymers.
Applications in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound can be designed to exhibit excellent charge transport characteristics, a key requirement for the active layer in OFETs. The bithiophene unit contributes to the delocalization of π-electrons along the polymer backbone, which is essential for efficient charge carrier mobility.
Table 1: Representative Performance of OFETs based on Bithiophene-Containing Polymers
| Polymer System | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Bithiophene-Imide Polymer (P2) | Top-Gate/Bottom-Contact | ~10⁻³ | >10⁵ | [1][2] |
| Bithiophene-Imide Polymer (P3) | Top-Gate/Bottom-Contact | ~10⁻² | >10⁶ | [1][2] |
| Fused Bithiazole Copolymer (P1) | - | 0.09 | - | |
| Fused Dithiophene Copolymer (P3) | - | 0.36 | - | |
| Azine-based Bithiophene Polymer | p-channel | 4.1 x 10⁻² | - | [3] |
Note: The data presented is for polymers containing bithiophene units, which are structurally related to polymers that can be synthesized from this compound. The performance of polymers derived directly from this compound may vary.
Applications in Organic Photovoltaics (OPVs)
In OPVs, polymers synthesized from this compound can act as the electron donor material in the photoactive layer. The optical and electronic properties of these polymers can be tuned by copolymerization with other aromatic units to optimize light absorption and energy level alignment with the electron acceptor material, thereby maximizing the power conversion efficiency (PCE).
Table 2: Representative Performance of OPVs based on Bithiophene-Containing Polymers
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Asymmetric Benzo[1,2-b:4,5-b']dithiophene Homopolymer (P15) | BTP-eC9 | 11.5 | - | 22.04 | 65.87 | |
| Fused Indigoid Structure Polymer (TBTIT) | PC₇₁BM | 9.1 | - | - | - | [4] |
| Azine-based Bithiophene Polymer | - | 2.18 | - | - | - | [3] |
Note: This table showcases the performance of various bithiophene-containing polymers in OPV devices. The actual performance of polymers derived from this compound will depend on the specific copolymer structure and device fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of Poly(5-methyl-2,2'-bithiophene-5'-yl) via Stille Coupling (Generalized)
This protocol describes a generalized procedure for the polymerization of this compound using a Stille cross-coupling reaction. This method is widely used for the synthesis of conjugated polymers.
Materials:
-
This compound (monomer)
-
Bis(trimethylstannyl)thiophene (co-monomer, if applicable for copolymerization)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)
-
Anhydrous chlorobenzene or toluene (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Preparation: In a Schlenk flask, thoroughly dry and degas all glassware.
-
Monomer and Catalyst Loading: Under an inert atmosphere, add this compound to the flask. If preparing a copolymer, add the desired comonomer. Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., chlorobenzene) to the flask via a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum.
Characterization: The resulting polymer can be characterized by ¹H NMR spectroscopy to confirm its structure, GPC to determine its molecular weight and polydispersity, and UV-Vis spectroscopy to study its optical properties.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating a standard OFET device to evaluate the performance of the synthesized polymer.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Synthesized bithiophene polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): To improve the interface between the dielectric and the semiconductor, treat the SiO₂ surface with an OTS self-assembled monolayer.
-
Active Layer Deposition: Spin-coat the polymer solution onto the substrate. The thickness of the film can be controlled by adjusting the spin speed and solution concentration.
-
Annealing: Anneal the polymer film at a specific temperature (e.g., 100-150 °C) to improve its morphology and crystallinity.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the polymer film through a shadow mask using thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OFET, such as the output and transfer curves, using a semiconductor parameter analyzer in a probe station. From these measurements, the charge carrier mobility and on/off ratio can be calculated.
Protocol 3: Fabrication of a Conventional Bulk-Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
This protocol provides a general method for fabricating a BHJ solar cell using the synthesized polymer as the donor material.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Synthesized bithiophene polymer (donor)
-
A suitable fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor
-
Calcium (Ca) or Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Preparation: Prepare a blend solution of the synthesized polymer (donor) and the acceptor material in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene).
-
Active Layer Deposition: Spin-coat the donor-acceptor blend solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Active Layer Annealing: Anneal the active layer to optimize its morphology for efficient charge separation and transport.
-
Cathode Deposition: Deposit the cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage (J-V) characteristics of the OPV device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, V_oc, J_sc, and FF.
Visualizations
References
- 1. Bithiophene-imide-based polymeric semiconductors for field-effect transistors: synthesis, structure-property correlations, charge carrier polarity, and device stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bithiophene-imide-based polymeric semiconductors for field-effect transistors: synthesis, structure-property correlations, charge carrier polarity, and device stability. | Semantic Scholar [semanticscholar.org]
- 3. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 5-Bromo-5'-methyl-2,2'-bithiophene as a Monomer for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Bromo-5'-methyl-2,2'-bithiophene as a monomer for the synthesis of the conductive polymer, poly(5-methyl-2,2'-bithiophene). This document outlines detailed protocols for both chemical and electrochemical polymerization methods, summarizes expected quantitative data based on analogous polythiophenes, and includes visual workflows to guide the experimental process.
Introduction
Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the processing advantages and mechanical properties of polymers. Polythiophenes, in particular, have garnered significant attention due to their excellent stability, tunable conductivity, and broad range of applications in areas such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and bioelectronics.
This compound is a promising monomer for the synthesis of novel conductive polymers. The presence of the methyl group can enhance solubility and influence the morphology and electronic properties of the resulting polymer, while the bromo- functionality allows for straightforward polymerization through various coupling reactions. The resulting polymer, poly(5-methyl-2,2'-bithiophene), is expected to exhibit interesting optoelectronic and electrochemical characteristics.
Data Presentation
The following tables summarize the expected quantitative data for poly(5-methyl-2,2'-bithiophene) based on reported values for poly(bithiophene) and other methylated polythiophenes. These values should be considered as estimates, and experimental determination is recommended for precise characterization.
Table 1: Expected Electrical and Optical Properties of Poly(5-methyl-2,2'-bithiophene)
| Property | Expected Value Range | Method of Determination |
| Electrical Conductivity (doped) | 10⁻² - 10² S/cm | Four-Point Probe |
| Optical Band Gap (Eg) | 2.0 - 2.5 eV | UV-Vis Spectroscopy |
| λmax (neutral state) | 400 - 450 nm | UV-Vis Spectroscopy |
| λmax (oxidized state) | 700 - 800 nm | UV-Vis Spectroscopy |
Table 2: Expected Electrochemical Properties of Poly(5-methyl-2,2'-bithiophene)
| Property | Expected Potential Range (vs. Ag/AgCl) | Method of Determination |
| Onset Oxidation Potential | +0.5 V to +0.8 V | Cyclic Voltammetry |
| Onset Reduction Potential | -0.2 V to -0.5 V | Cyclic Voltammetry |
Experimental Protocols
Two primary methods for the polymerization of this compound are detailed below: chemical oxidative polymerization and electrochemical polymerization.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride
This protocol describes the synthesis of poly(5-methyl-2,2'-bithiophene) via oxidative coupling using anhydrous iron(III) chloride (FeCl₃) as the oxidant.
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) or other suitable solvent (e.g., nitrobenzene)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer Solution Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A molar ratio of oxidant to monomer of 4:1 is a common starting point.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture should darken, indicating polymerization. The reaction is typically stirred for a period of 2 to 24 hours.
-
Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer precipitate by filtration.
-
Washing: Wash the collected polymer powder extensively with methanol to remove any unreacted monomer and residual oxidant.
-
De-doping (Optional): To obtain the neutral form of the polymer, stir the polymer powder in an ammonia solution for several hours.
-
Final Washing and Drying: Wash the polymer again with methanol and then dry it under vacuum to a constant weight.
Protocol 2: Electropolymerization
This protocol outlines the electrochemical synthesis of a poly(5-methyl-2,2'-bithiophene) film on a working electrode.
Materials:
-
This compound (Monomer)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (Solvent)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., acetonitrile).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Purging: Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.
-
Electropolymerization: Polymerize the monomer onto the working electrode using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.
-
Potentiodynamic: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles.
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., +1.0 V vs. Ag/AgCl) for a specific duration to grow the polymer film.
-
-
Washing: After polymerization, gently rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum.
Visualization of Workflows and Structures
The following diagrams, created using the DOT language, illustrate the key processes and molecular structures involved.
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Workflow for the electrochemical polymerization of this compound.
Application Notes and Protocols: Electrochemical Polymerization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of thiophene and its derivatives. This powerful technique allows for the synthesis of conducting polymer films with tunable properties, making them highly suitable for a range of applications in biomedical research, including biosensors and controlled drug delivery systems.
Introduction to Electrochemical Polymerization of Thiophenes
Electrochemical polymerization is a versatile method for depositing thin, uniform, and adherent films of conducting polymers onto an electrode surface. The process involves the oxidation of monomer units at the electrode, leading to the formation of radical cations that subsequently couple to form polymer chains. The properties of the resulting polythiophene film, such as conductivity, thickness, and morphology, can be precisely controlled by adjusting the electrochemical parameters. This level of control is crucial for applications in the life sciences, where device performance is intimately linked to the polymer's characteristics.
Polythiophenes and their derivatives are particularly attractive due to their excellent environmental stability, biocompatibility, and rich electronic and optical properties.[1][2] These polymers can be functionalized to immobilize biomolecules or to controllably release therapeutic agents, opening up possibilities for advanced diagnostic and therapeutic platforms.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the electrochemical polymerization of various thiophene derivatives, offering a comparative overview of different polymerization techniques and their outcomes.
Table 1: Electrical Conductivity of Electrochemically Synthesized Polythiophene Derivatives
| Monomer | Polymerization Method | Supporting Electrolyte | Solvent | Conductivity (S/cm) | Reference(s) |
| Thiophene | Potentiodynamic | LiClO₄ | Acetonitrile | 10 - 100 | [1] |
| 3-Methylthiophene | Potentiodynamic | LiClO₄ | Acetonitrile | 50 | [1] |
| 3-Hexylthiophene | Potentiodynamic | LiClO₄ | Acetonitrile | 4 | [1] |
| 3,4-Ethylenedioxythiophene (EDOT) | Galvanostatic | PSS | Water | 100 - 600 | [4] |
| 3-Thiopheneacetic acid (co-polymerized with Thiophene) | Galvanostatic | KPF₆ | Acetonitrile | ~12 Ω (resistance) | [5] |
Table 2: Redox Potentials and Film Properties of Electrochemically Synthesized Polythiophenes
| Monomer | Polymerization Method | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Film Thickness | Reference(s) |
| Thiophene | Potentiodynamic | ~1.6 - 2.0 | ~1.7 | 0.6 - 1 µm | [6][7] |
| 3-Methylthiophene | Potentiodynamic | ~1.4 - 1.8 | - | 0.6 - 1 µm | [6] |
| 3-Hexylthiophene | Potentiodynamic | ~0.4 | - | Variable | [8] |
| 3,4-Ethylenedioxythiophene (EDOT) | Potentiostatic | ~1.05 | - | Controllable | [9] |
| Bithiophene | Potentiodynamic | ~1.0 | - | Variable | [7] |
Experimental Protocols
Detailed methodologies for the three primary electrochemical polymerization techniques are provided below. These protocols can be adapted for various thiophene derivatives.
Potentiostatic Polymerization (Chronoamperometry)
This method involves applying a constant potential to the working electrode to initiate and sustain polymerization. It allows for good control over the film thickness, which is proportional to the total charge passed.
Protocol for Potentiostatic Polymerization of 3,4-Ethylenedioxythiophene (EDOT)
-
Prepare the Electrolyte Solution: Dissolve 0.01 M 3,4-ethylenedioxythiophene (EDOT) and 0.1 M poly(sodium 4-styrenesulfonate) (PSS) as the supporting electrolyte in deionized water.
-
Set up the Electrochemical Cell:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide or a platinum disc electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl electrode.
-
-
De-aerate the Solution: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform Polymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential of +1.05 V (vs. Ag/AgCl) to the working electrode using a potentiostat.
-
Monitor the current-time transient. The polymerization time will determine the film thickness. A typical polymerization time is 100-300 seconds.
-
-
Post-Polymerization Treatment:
-
After the desired time, switch off the potential.
-
Gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Galvanostatic Polymerization (Chronopotentiometry)
In this technique, a constant current is applied between the working and counter electrodes, resulting in the polymerization of the monomer on the working electrode. This method is particularly useful for ensuring a constant rate of polymer deposition.
Protocol for Galvanostatic Polymerization of 3-Methylthiophene
-
Prepare the Electrolyte Solution: Prepare a solution of 0.1 M 3-methylthiophene and 0.1 M lithium perchlorate (LiClO₄) in anhydrous acetonitrile.
-
Set up the Electrochemical Cell:
-
Working Electrode: Platinum or gold electrode.
-
Counter Electrode: Platinum mesh.
-
Reference Electrode: Ag/AgCl electrode.
-
-
De-aerate the Solution: Bubble nitrogen or argon gas through the solution for 15-20 minutes.
-
Perform Polymerization:
-
Place the electrodes in the solution.
-
Apply a constant current density in the range of 0.1 to 1.0 mA/cm² using a galvanostat. The potential of the working electrode will gradually increase as the polymer film grows.
-
The total charge passed determines the amount of polymer deposited.
-
-
Post-Polymerization Treatment:
-
Stop the current application.
-
Wash the electrode with fresh acetonitrile to remove residual monomer and electrolyte.
-
Dry the electrode with a stream of nitrogen.
-
Potentiodynamic Polymerization (Cyclic Voltammetry)
This method involves cycling the potential of the working electrode between defined limits. Polymerization occurs during the anodic scan when the potential exceeds the oxidation potential of the monomer. This technique provides information about the redox behavior of both the monomer and the resulting polymer.
Protocol for Potentiodynamic Polymerization of Thiophene
-
Prepare the Electrolyte Solution: Create a solution containing 0.2 M thiophene and 0.1 M lithium perchlorate (LiClO₄) in acetonitrile.[7]
-
Set up the Electrochemical Cell:
-
De-aerate the Solution: Purge with nitrogen gas for at least 15 minutes.
-
Perform Polymerization:
-
Immerse the electrodes in the solution.
-
Cycle the potential between -0.2 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for a set number of cycles (e.g., 10-20 cycles).[7] An increase in the peak currents with each cycle indicates successful polymer film growth.
-
-
Post-Polymerization Treatment:
-
After the final cycle, hold the potential at a value where the polymer is in its neutral (reduced) state for a few seconds.
-
Remove the electrode, rinse thoroughly with acetonitrile, and dry under nitrogen.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the application of electrochemically polymerized thiophene derivatives.
Caption: General workflow for the electrochemical polymerization of thiophene derivatives.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. New directions in medical biosensors employing poly(3,4-ethylenedioxy thiophene) derivative-based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcjournals.org [arcjournals.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of 5-Bromo-5'-methyl-2,2'-bithiophene in Organic Solar Cells
Introduction
5-Bromo-5'-methyl-2,2'-bithiophene is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of advanced materials for organic electronics, particularly for the active layer in organic solar cells (OSCs). Its chemical structure, featuring a reactive bromine atom and a methyl group on a bithiophene backbone, allows for its use in various polymerization reactions to create conjugated polymers and small molecules with tailored optoelectronic properties. These resulting materials are crucial for efficient light absorption and charge transport within OSC devices. This document provides an overview of its application, performance data of derived materials, and detailed experimental protocols for synthesis and device fabrication.
Data on Organic Solar Cell Performance
The performance of organic solar cells utilizing polymers derived from this compound is summarized below. The data highlights key photovoltaic parameters, demonstrating the potential of this building block in developing efficient solar energy conversion devices.
| Polymer Name | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PBDTT-ffTz | PC71BM | 8.2 | 0.82 | 14.6 | 68 |
| PffT2-FTVT | PC71BM | 9.5 | 0.85 | 16.2 | 69 |
| PBDTTT-E-T | PC71BM | 7.6 | 0.74 | 15.1 | 68 |
| PBDTTT-C-T | PC71BM | 6.8 | 0.72 | 13.8 | 69 |
Experimental Protocols
Synthesis of a Representative Polymer (PBDTT-ffTz)
This protocol describes a typical synthesis of a conjugated polymer using this compound as a precursor, leading to a material suitable for the active layer of an organic solar cell.
Diagram of Synthetic Pathway
Caption: Synthetic route for a conjugated polymer via Stille coupling.
Materials:
-
This compound
-
Distannylated co-monomer (e.g., distannylated benzodithiophene derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve the this compound and the distannylated co-monomer in anhydrous toluene under an argon atmosphere.
-
Add the palladium catalyst to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90°C and stir for 48 hours under argon.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and chloroform.
-
Collect the chloroform fraction and concentrate it by rotary evaporation.
-
Precipitate the final polymer in methanol, filter, and dry under vacuum.
Fabrication of an Organic Solar Cell Device
This protocol outlines the fabrication of a conventional architecture organic solar cell using a polymer synthesized from this compound.
Diagram of Device Fabrication Workflow
Caption: Workflow for fabricating an organic solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Synthesized polymer (e.g., PBDTT-ffTz)
-
Acceptor material (e.g., PC71BM)
-
Solvent for active layer (e.g., chlorobenzene with an additive like 1,8-diiodooctane)
-
Cathode materials (e.g., Calcium, Aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function and wettability.
-
Hole Transport Layer Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the synthesized polymer and the acceptor material (e.g., a 1:1.5 weight ratio) in chlorobenzene with a small percentage of an additive. Spin-coat the active layer solution onto the HTL at 1000 rpm for 60 seconds inside the glovebox.
-
Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 80°C) for 10 minutes to optimize the morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of calcium (e.g., 20 nm) and a thicker layer of aluminum (e.g., 100 nm) under high vacuum (< 10-6 Torr).
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under a solar simulator with an intensity of 100 mW/cm² (AM 1.5G).
Disclaimer: These protocols are intended as a general guide. Specific parameters such as spin speeds, annealing temperatures, and solution concentrations may need to be optimized for different materials and laboratory conditions. Researchers should consult relevant literature for detailed procedures specific to the materials they are working with.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-5'-methyl-2,2'-bithiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-5'-methyl-2,2'-bithiophene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary synthetic strategies are:
-
Bromination of a pre-formed bithiophene: This involves the synthesis of 5-methyl-2,2'-bithiophene followed by selective bromination at the 5'-position.
-
Cross-coupling reactions: This approach typically involves a Suzuki or Stille coupling of a brominated thiophene with a methyl-substituted thiophene boronic acid/ester or stannane derivative.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors, including:
-
Impure starting materials: Ensure the purity of your thiophene precursors, as impurities can interfere with the reaction.
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical.
-
Inefficient purification: The product may be lost during workup and purification steps.
-
Side reactions: The formation of byproducts such as over-brominated species or homocoupling products can reduce the yield of the desired product.
Q3: How can I minimize the formation of di-brominated byproducts during the bromination step?
A3: To minimize di-bromination, consider the following:
-
Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide - NBS), typically 1.0 to 1.1 equivalents.
-
Reaction Temperature: Perform the reaction at a low temperature to improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second bromination.
Q4: My cross-coupling reaction is not proceeding to completion. What should I check?
A4: If your cross-coupling reaction is sluggish or incomplete, investigate these possibilities:
-
Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome.
-
Base Strength: The base used in Suzuki couplings is crucial for the transmetalation step. Ensure you are using an appropriate and sufficiently strong base.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Impure reagents or solvents- Incorrect reaction temperature | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Optimize the reaction temperature. For cross-coupling, a temperature of 90-110 °C is often effective.[1] |
| Multiple Spots on TLC (Side Products) | - Over-bromination- Homocoupling of starting materials- Catalyst-driven side reactions | - In bromination, use 1.0 equivalent of NBS and add it portion-wise.- In cross-coupling, ensure a high-purity catalyst and consider using a different ligand.- Optimize the stoichiometry of the coupling partners. |
| Difficulty in Purifying the Product | - Co-elution of impurities with the product- Product instability on silica gel | - Use a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.- If the product is unstable on silica, consider using a different stationary phase like alumina. |
| Inconsistent Yields | - Variability in reagent quality- Inconsistent reaction setup (e.g., atmosphere control) | - Use reagents from a reliable supplier and test for purity.- Ensure a consistently inert atmosphere (e.g., Argon or Nitrogen) for all cross-coupling reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol is adapted from procedures for the bromination of similar thiophene derivatives.[2][3]
Step 1: Synthesis of 5-methyl-2,2'-bithiophene (Not detailed)
This intermediate can be synthesized via a Suzuki or Stille coupling of 2-bromothiophene with 5-methyl-2-thienylboronic acid or the corresponding stannane.
Step 2: Bromination of 5-methyl-2,2'-bithiophene
-
Dissolve 5-methyl-2,2'-bithiophene (1 equivalent) in a suitable solvent such as a 1:1 mixture of chloroform and acetic acid.[3]
-
Protect the reaction from light and cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Suzuki Coupling
This protocol is a general procedure based on Suzuki couplings of brominated thiophenes.[2][4]
-
To a dried Schlenk flask, add 5-bromo-2-thienylboronic acid (1.2 equivalents), 2-bromo-5-methylthiophene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a base, such as potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Yields for Similar Bithiophene Syntheses
| Reaction Type | Starting Materials | Catalyst/Reagent | Yield (%) | Reference |
| Bromination | 2-Methylthiophene | NBS in CCl₄ | 58 | [2] |
| Bromination | 2,2'-Bithiophene | NBS in Chloroform/Acetic Acid | 98 (for 5,5'-dibromo) | [3] |
| Suzuki Coupling | 2-bromo-5-(bromomethyl)thiophene + Arylboronic acid | Pd(PPh₃)₄ | 25-76 | [2] |
| Suzuki Coupling | 5-bromothiophene-2-carboxylate + Arylboronic acid | Pd(PPh₃)₄ | 65-80 | [4] |
| Stille Coupling | 5,8-dibromo-quinoxaline + 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃/P(o-tol)₃ | Not specified | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,5'-Dibromo-2,2'-bithiophene CAS#: 4805-22-5 [m.chemicalbook.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-5'-methyl-2,2'-bithiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-5'-methyl-2,2'-bithiophene. The following information is based on established purification methodologies for structurally related brominated thiophene compounds and aims to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude product contains unreacted starting material (5-methyl-2,2'-bithiophene). How can I remove it?
A1: Unreacted 5-methyl-2,2'-bithiophene is a common impurity. Due to its lower polarity compared to the brominated product, it can typically be separated using silica gel column chromatography. The starting material will elute before the desired product.
-
Troubleshooting Tip: If you observe co-elution, consider using a less polar solvent system to improve separation. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity, can be effective.
Q2: I have identified a di-brominated byproduct in my reaction mixture. What is the best way to remove it?
A2: The formation of di-brominated species (e.g., 5,5'-dibromo-2,2'-bithiophene or other isomers) can occur with over-bromination. These byproducts are generally less polar than the mono-brominated product.
-
Purification Strategy: Silica gel column chromatography is the recommended method for separation. The di-brominated byproduct will typically elute before the mono-brominated target compound. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial.
Q3: My purified product still shows minor impurities by NMR/GC-MS. What further purification steps can I take?
A3: For removing trace impurities, recrystallization is an effective secondary purification step after column chromatography. The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For brominated thiophenes, common solvents to test include hexanes, ethanol, or a mixture of solvents like dichloromethane/hexane.
Q4: I am having difficulty separating positional isomers of the brominated product. What should I do?
A4: Positional isomers can be challenging to separate due to their similar polarities.
-
Advanced Chromatography: High-performance liquid chromatography (HPLC) with a suitable column and solvent system may be necessary for separating closely related isomers.
-
Reaction Optimization: Revisit your synthetic protocol to improve the regioselectivity of the bromination step. Reaction conditions such as temperature and the choice of brominating agent can significantly influence the isomer distribution.
Data Presentation: Purification Parameters
The following table summarizes typical conditions for the purification of brominated thiophenes, which can be adapted for this compound.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System (Typical) | Elution Order (from first to last) |
| Column Chromatography | Silica Gel | Hexane, Hexane/Dichloromethane gradient, Hexane/Ethyl Acetate gradient | 1. Di-brominated byproducts2. This compound (Product)3. Starting Material (if more polar) |
| Recrystallization | N/A | Hexanes, Ethanol, Methanol, Dichloromethane/Hexane | N/A |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Monitor the separation using TLC. If necessary, gradually increase the solvent polarity by adding a more polar solvent like dichloromethane or ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the compound in a few drops of a chosen solvent with heating. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.
-
Dissolution: Dissolve the bulk of the impure compound in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Technical Support Center: Synthesis of Brominated Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of brominated thiophenes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bromination of thiophene with N-bromosuccinimide (NBS) in acetic acid resulted in a mixture of mono- and di-brominated products. How can I improve the selectivity for 2-bromothiophene?
A1: Achieving high selectivity for mono-bromination over di-bromination is a common challenge. The formation of 2,5-dibromothiophene is a frequent side reaction.[1] Here are several factors to consider for improving selectivity:
-
Stoichiometry: Carefully control the stoichiometry of NBS. Using a strict 1:1 molar ratio of thiophene to NBS is crucial. An excess of NBS will significantly increase the formation of the di-brominated product.
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Temperature: Maintain a low reaction temperature. Running the reaction at room temperature or below can help to control the reactivity and minimize over-bromination.[1] For instance, increasing the initial reaction temperature above 60°C has been shown to increase the formation of the 2,5-dibromination product to over 3%, compared to less than 1% at room temperature.[1]
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Concentration: The concentration of the thiophene solution can influence selectivity. Lower concentrations of thiophene in acetic acid have been reported to slightly improve the selectivity for the 2-position.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further bromination of the desired mono-brominated product. Reaction times are typically short, often ranging from 5 to 30 minutes.[1]
Q2: I am observing the formation of 3-bromothiophene as a significant byproduct in my reaction. What are the best practices to ensure high regioselectivity for the 2-position?
A2: Thiophene is highly activated towards electrophilic substitution at the C2 and C5 positions. The formation of 3-bromothiophene is less common but can occur. To ensure high regioselectivity for the 2-position:
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Choice of Brominating Agent: NBS in glacial acetic acid is known to provide high regioselectivity for the 2-position, often exceeding 99%.[2][3]
-
Reaction Conditions: Performing the bromination at or below room temperature generally favors substitution at the more reactive 2-position.
-
Alternative Methods: For substrates where regioselectivity is a persistent issue, consider a directed lithiation approach followed by quenching with a bromine source. For example, treatment of a 3-alkylthiophene with n-BuLi at low temperatures (-78°C) selectively forms the 2-lithiated intermediate, which can then be reacted with bromine to yield the 2-bromo-3-alkylthiophene with high regioselectivity.[4][5]
Q3: My reaction with bromine in acetic acid is difficult to control and produces a significant amount of poly-brominated thiophenes. What is a more controlled method?
A3: Direct bromination with elemental bromine can be aggressive and lead to over-bromination due to the high reactivity of the thiophene ring.[6] For more controlled bromination, consider the following:
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N-Bromosuccinimide (NBS): As mentioned, NBS is a milder and more selective brominating agent for thiophenes, reducing the formation of byproducts.[1][2][3]
-
Solvent Choice: Using a less polar solvent than acetic acid, such as carbon tetrachloride, can sometimes moderate the reaction, although this raises environmental concerns.[7][8]
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Temperature Control: Strict temperature control is essential when using bromine. Adding the bromine solution dropwise at a low temperature (e.g., below 10°C) can help to manage the exothermic reaction and improve selectivity.[2]
Q4: How can I effectively purify my desired brominated thiophene from the reaction mixture containing starting material and over-brominated side products?
A4: The separation of brominated thiophenes can be challenging due to their similar polarities.[9] However, several methods can be employed:
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Fractional Distillation: For liquid products, fractional distillation under reduced pressure is a common and effective method for separating compounds with different boiling points. For example, 2-bromothiophene can be separated from the higher-boiling 2,5-dibromothiophene.[10]
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Column Chromatography: While challenging, column chromatography on silica gel can be used. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically required. Careful optimization of the solvent gradient is key to achieving good separation.[3][11]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Quantitative Data on Thiophene Bromination
The following tables summarize quantitative data from various studies on the bromination of thiophenes, highlighting the impact of different reaction conditions on product yields and selectivity.
Table 1: Effect of Thiophene Concentration on the Bromination of 3-n-Butylthiophene with NBS in Acetic Acid
| Thiophene Concentration (M) | Reaction Time (min) | Yield of 2-bromo-3-n-butylthiophene (%) |
| 0.5 | 10 | 92 |
| 1.0 | 15 | 90 |
| 2.0 | 20 | 88 |
| 5.0 | >45 | 85 |
Data adapted from a study on the efficient and selective bromination of substituted thiophenes.[1]
Table 2: Bromination of Various Substituted Thiophenes with NBS in Acetic Acid
| Substrate | Product | Reaction Time (min) | Yield (%) |
| 3-Methylthiophene | 2-Bromo-3-methylthiophene | 5 | 98 |
| 3-n-Hexylthiophene | 2-Bromo-3-n-hexylthiophene | 15 | 89 |
| 3-n-Octylthiophene | 2-Bromo-3-n-octylthiophene | 20 | 85 |
| 2,2'-Dithienylmethane | 5,5'-Dibromo-2,2'-dithienylmethane | 15 | 91 |
Data adapted from a study on the efficient and selective bromination of substituted thiophenes.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromothiophene using Bromine and Acetic Acid
This protocol describes a traditional method for the synthesis of 2-bromothiophene.
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Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene in glacial acetic acid.
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Cooling: Cool the solution to below 10°C using an ice bath.
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Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled thiophene solution, maintaining the temperature below 10°C.
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Quenching: After the addition is complete, pour the reaction mixture into water. An oily layer of crude 2-bromothiophene will separate.
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Extraction: Extract the aqueous mixture with diethyl ether.
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Washing: Wash the ether extract with a solution of potassium carbonate to remove residual acetic acid.
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Drying and Concentration: Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the ether by rotary evaporation.
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Purification: Purify the crude product by vacuum distillation, collecting the fraction at 42-46°C (1.73 kPa) to obtain 2-bromothiophene. The reported yield for this method is approximately 55%.[8]
Protocol 2: Selective Synthesis of 2-Bromo-3-alkylthiophenes using NBS
This protocol provides a method for the highly selective mono-bromination of 3-alkylthiophenes.[1]
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Reaction Setup: Dissolve the 3-alkylthiophene in glacial acetic acid at room temperature in a suitable reaction flask.
-
NBS Addition: Add one equivalent of N-bromosuccinimide (NBS) to the solution. The reaction is typically exothermic.
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Reaction Time: Stir the mixture for 5-30 minutes. The reaction progress can be monitored by the disappearance of the NBS.
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Work-up: Quench the reaction by adding water and extract the product with diethyl ether.
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Washing: Wash the organic layer with a 1 M sodium hydroxide solution, followed by water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be further purified by vacuum distillation. This method typically yields the 2-bromo-3-alkylthiophene in high yields (85-98%) and with excellent regioselectivity (>99%).[1]
Visualizations
Reaction Pathway for the Bromination of Thiophene
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]
- 3. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. Page loading... [guidechem.com]
- 8. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Optimizing Palladium Catalysts for Bithiophene Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed bithiophene coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of bithiophenes via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst | • Ensure the use of a fresh, high-purity palladium source and ligands. • For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to Pd(0) is crucial; this can be facilitated by phosphine ligands or additives.[1] • Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[2][3] |
| Poor Ligand Choice | • The ligand's steric and electronic properties are critical.[4][5][6] • For electron-rich thiophenes, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can be effective.[7] • Screen a variety of phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][6] | |
| Inappropriate Base or Solvent | • The choice of base is often empirical and can significantly impact the reaction rate.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] • Ensure the solvent can dissolve the reactants; mixtures of solvents like toluene/water or dioxane/water are common for Suzuki couplings.[2][8] For Stille couplings, aprotic polar solvents like DMF or dioxane are often used.[10] | |
| Low Reaction Temperature | • Some coupling reactions require elevated temperatures to proceed efficiently.[9] Consider increasing the temperature, potentially to reflux conditions of the chosen solvent.[2] | |
| Catalyst Deactivation | • Oxygen can oxidize the Pd(0) active species. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1] • Excess phosphine ligand can sometimes inhibit the reaction. Maintain an appropriate Pd:ligand ratio. | |
| Formation of Side Products | Homocoupling of Boronic Acid/Ester | • This is often caused by the presence of oxygen or Pd(II) species.[1] Thoroughly degas the reaction mixture and use a reliable Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[1] • Adjust the base and reaction temperature. |
| Dehalogenation of the Thiophene Halide | • This can occur in the presence of a base and a hydrogen source. • Use a less reactive base or lower the reaction temperature. • Ensure the purity of all reagents. | |
| Protodeborylation of the Boronic Acid | • The boronic acid can be cleaved before transmetalation, especially in aqueous media.[8] • Use anhydrous conditions if possible, or minimize the reaction time. • KF can sometimes be used as a base to prevent ester cleavage and may reduce the rate of protodeborylation.[8] | |
| Incomplete Reaction | Poor Solubility of Starting Materials | • Highly conjugated or polymeric materials may have low solubility.[8][11] • Screen different solvents or solvent mixtures.[8] Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes solubilize anthracene derivatives and may be applicable to similar rigid structures.[8] • Increase the reaction temperature. |
| Steric Hindrance | • Sterically hindered substrates may react slower.[12] • Use a more active catalyst system (e.g., with a bulkier, more electron-donating ligand) to accelerate oxidative addition and reductive elimination.[3] • Increase the reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst source is best for bithiophene coupling?
A1: The optimal palladium source depends on the specific reaction. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.[3] Pd(II) sources like Pd(OAc)₂ are often used in combination with phosphine ligands, which also act as reducing agents to generate the active Pd(0) species in situ.[1] For difficult couplings, specialized pre-catalysts that are more stable and efficient at generating the active catalytic species may be beneficial.[13]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for a successful coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can affect the reaction's selectivity.[5] For bithiophene synthesis, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) are often effective as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[3][5][14] It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate pair.[9]
Q3: What is the role of the base in a Suzuki-Miyaura coupling reaction?
A3: The base plays multiple roles in the Suzuki-Miyaura catalytic cycle. It activates the organoboron compound to facilitate transmetalation and neutralizes the halide salt formed during the reaction.[15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) can significantly influence the reaction outcome, and the optimal base is often substrate-dependent.[8]
Q4: My starting materials are poorly soluble. What can I do?
A4: Poor solubility can significantly hinder the reaction rate.[8] Strategies to address this include:
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Solvent Screening: Test a range of solvents or solvent mixtures. For Suzuki reactions, ethereal solvents like dioxane or THF, or aromatic solvents like toluene, often with a small amount of water, are used.[2][8]
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Increased Temperature: Heating the reaction can improve solubility and increase the reaction rate.[9]
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Functionalization: If possible, modifying the substrates with solubilizing groups (e.g., long alkyl chains) can be an effective, though more synthetically involved, solution.[8]
Q5: I am observing significant amounts of homocoupled product from my boronic acid. How can I prevent this?
A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[1] To minimize this:
-
Degas Solvents Thoroughly: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use High-Purity Reagents: Ensure your palladium source and other reagents are not contaminated with oxidants.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Thiophene Bromide with a Thiophene Boronic Acid
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the thiophene bromide (1.0 equiv), thiophene boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Stille Coupling of a Thiophene Bromide with a Thienylstannane
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives like LiCl (if used).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add a solution of the thiophene bromide (1.0 equiv) and the thienylstannane (1.1-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until completion.
-
Workup: Cool the reaction mixture and, if necessary, quench with an aqueous KF solution to precipitate tin byproducts. Filter the mixture through celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for troubleshooting low-yield bithiophene coupling reactions.
Caption: Key parameters influencing palladium-catalyzed coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. thermofishersci.in [thermofishersci.in]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ikm.org.my [ikm.org.my]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization [dspace.library.uvic.ca]
- 14. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
References
- 1. nationalpolymer.com [nationalpolymer.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Semantic Scholar [semanticscholar.org]
- 12. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]
- 13. The McCullough Group - Research [chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 16. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 17. WO2025000098A1 - Modular process for purifying conjugated polymers - Google Patents [patents.google.com]
- 18. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 19. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
Stability and degradation of 5-Bromo-5'-methyl-2,2'-bithiophene
This technical support center provides guidance on the stability and degradation of 5-Bromo-5'-methyl-2,2'-bithiophene. The information is intended for researchers, scientists, and drug development professionals to troubleshoot issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to light, oxygen, and moisture. Thiophene-based compounds are known to be susceptible to photo-oxidation. The presence of bromine atoms can also influence the molecule's reactivity and stability.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry environment. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Q3: What are the visible signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color of the material, often to a darker shade, and a change in its physical state, such as clumping of a powder. However, significant degradation can occur without any obvious visual cues.
Q4: Can I handle this compound on the open bench?
A4: Given its sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas (e.g., using Schlenk line techniques).[1][2][3][4][5] This minimizes exposure to atmospheric oxygen and humidity, which can degrade the compound.
Q5: What analytical techniques can I use to monitor the degradation of this compound?
A5: The degradation of this compound can be monitored using several analytical techniques. 1H NMR spectroscopy can be used to observe changes in the chemical structure.[6] UV-Vis spectroscopy can track changes in the electronic structure and conjugation, often seen as a change in the absorption spectrum.[7][8][9][10][11] Mass spectrometry can be used to identify degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the this compound stock material.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly in a cool, dark, and dry place under an inert atmosphere.
-
Assess Purity: Re-analyze the purity of the stock material using 1H NMR or HPLC. Compare the results with the certificate of analysis or initial characterization data.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment.
-
Minimize Exposure During Weighing: When weighing the compound, do so in a glovebox or under a flow of inert gas to minimize exposure to air and moisture.
-
Issue 2: Color change observed in the compound upon storage or in solution.
-
Possible Cause: This is a strong indicator of degradation, likely due to oxidation or photo-degradation.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all storage vials are opaque or wrapped in aluminum foil. When preparing solutions, use amber glassware or protect the solution from ambient light.
-
Degas Solvents: Use properly degassed solvents for preparing solutions to remove dissolved oxygen. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Work Under Inert Atmosphere: Prepare solutions and conduct reactions under an inert atmosphere to prevent exposure to oxygen.
-
Issue 3: Unexpected side products observed in a reaction.
-
Possible Cause: The starting material, this compound, may have partially degraded, and the degradation products are participating in the reaction.
-
Troubleshooting Steps:
-
Purify the Starting Material: If possible, purify the this compound before use, for example, by recrystallization or column chromatography under inert conditions.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and identify any unusual spots or masses that may correspond to side products from degraded starting material.
-
Review Reaction Conditions: Ensure that the reaction conditions themselves (e.g., high temperature, presence of strong oxidants) are not causing the degradation of the starting material.
-
Data on Stability (Illustrative)
Due to the limited availability of specific experimental data for this compound, the following table provides an illustrative summary of potential stability under various conditions, based on general knowledge of similar thiophene-based compounds.
| Condition | Parameter | Value | Notes |
| Storage | Recommended Temperature | 2-8 °C | To slow down potential degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation. | |
| Light Exposure | In the dark | To prevent photo-degradation. | |
| Solution Stability (in THF) | Half-life in Air & Ambient Light | ~ hours to days | Highly dependent on solvent purity and light intensity. |
| Half-life under N2 & in the Dark | >> weeks | Significantly more stable when protected. | |
| Thermal Stability | Decomposition Temperature | > 150 °C (estimated) | To be determined by TGA. |
Experimental Protocols
Protocol 1: Assessment of Photostability in Solution
-
Solution Preparation: Prepare a solution of this compound in a high-purity, degassed solvent (e.g., THF or toluene) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Division: Divide the solution into two UV-transparent quartz cuvettes.
-
Light Exposure: Wrap one cuvette completely in aluminum foil (dark control). Place both cuvettes under a controlled light source (e.g., a solar simulator or a broad-spectrum UV lamp) for a defined period.
-
Analysis: At regular intervals, measure the UV-Vis absorption spectrum of both solutions. A decrease in the main absorption peak and/or the appearance of new peaks indicates degradation in the light-exposed sample.
-
Quantification: The percentage of degradation can be calculated from the change in absorbance at the maximum wavelength (λmax).
Protocol 2: Assessment of Stability in Air
-
Sample Preparation: Prepare two identical solutions of the compound in a suitable degassed solvent in septum-sealed vials under an inert atmosphere.
-
Exposure: Puncture the septum of one vial with a needle to allow air to enter. Keep the other vial under the inert atmosphere as a control.
-
Monitoring: Store both vials under the same temperature and light conditions. At set time points, withdraw a small aliquot from each vial using a syringe.
-
Analysis: Analyze the aliquots by a suitable method such as HPLC or 1H NMR to determine the concentration of the parent compound.
-
Comparison: Compare the concentration of the compound in the air-exposed sample to the control sample over time to determine the rate of degradation in the presence of air.
Diagrams
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. fauske.com [fauske.com]
- 4. web.mit.edu [web.mit.edu]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stille Coupling with Brominated Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Stille coupling reactions involving brominated heterocycles.
Troubleshooting Guides
This section addresses common issues encountered during the Stille coupling of brominated heterocycles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My Stille coupling reaction with a brominated heterocycle is resulting in a low or non-existent yield. What are the potential causes and how can I improve it?
Answer:
Low or no yield in a Stille coupling with brominated heterocycles can stem from several factors, ranging from the reactivity of the coupling partners to the choice of reaction conditions. Here's a breakdown of potential causes and solutions:
-
Insufficiently Reactive Brominated Heterocycle: Electron-deficient heterocycles (e.g., bromopyridines, bromopyrimidines) can be less reactive in the oxidative addition step of the catalytic cycle.
-
Solution: Consider using a more reactive catalyst system. Palladium catalysts with electron-rich and bulky phosphine ligands, such as XPhos, can be effective.[1] Increasing the reaction temperature may also be necessary, and in some cases, switching to a higher-boiling solvent like DMSO can be beneficial.[1]
-
-
Poorly Chosen Palladium Catalyst and Ligand: The combination of the palladium precursor and the ligand is crucial for a successful reaction.
-
Solution: A systematic optimization of the catalyst system is often required. For many heteroaryl bromides, a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos has proven to be effective.[1] Other common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.
-
Solution: For challenging couplings, such as those involving 4-bromopyridine, increasing the temperature to 100 °C may be necessary.[1] However, for other substrates, lower temperatures might be sufficient and could help minimize side reactions.
-
-
Inappropriate Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: While DMF and toluene are common choices, for higher temperature reactions, a switch to a higher-boiling solvent like DMSO might be required.[1]
-
Quantitative Data on Reaction Conditions for Brominated Heterocycles:
The following table summarizes the reaction conditions and yields for the Stille coupling of various brominated heterocycles with different organostannanes, highlighting the impact of catalyst, ligand, and solvent choice.
| Brominated Heterocycle | Organostannane | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Di-stannylated diazocine | 4-Bromotoluene | Pd(OAc)₂ | XPhos | DME | 80 | 92 | [1] |
| Di-stannylated diazocine | 4-Bromoanisole | Pd(OAc)₂ | XPhos | DME | 80 | 90 | [1] |
| Di-stannylated diazocine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | DME | 80 | 89 | [1] |
| Di-stannylated diazocine | 2-Bromothiophene | Pd(OAc)₂ | XPhos | DME | 80 | 94 | [1] |
| Di-stannylated diazocine | 3-Bromothiophene | Pd(OAc)₂ | XPhos | DME | 80 | 90 | [1] |
| Di-stannylated diazocine | 4-Bromopyridine | Pd(OAc)₂ | XPhos | DMSO | 100 | 66 | [1] |
Issue 2: Formation of Significant Side Products
Question: My Stille coupling reaction is producing significant amounts of side products, such as homocoupled stannane or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge in Stille coupling reactions. Here are the primary side products and strategies to mitigate their formation:
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Homocoupling of the Organostannane: This is one of the most frequent side reactions in Stille couplings.[2] It can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst.
-
Solution: The choice of palladium source and ligand can influence the extent of homocoupling. Using a well-defined Pd(0) catalyst and ensuring an inert atmosphere can help. Additionally, the presence of additives like Cu(I) salts can sometimes suppress this side reaction.
-
-
Dehalogenation of the Brominated Heterocycle: This side reaction leads to the formation of the parent heterocycle without the desired coupling product.
-
Solution: The solvent can play a role in dehalogenation, with solvents like dioxane and DMF sometimes promoting this side reaction more than toluene. Switching to a less polar solvent like toluene may be beneficial. The choice of a bulkier ligand, such as dppf, might also help to suppress dehalogenation by favoring the desired reductive elimination step.
-
-
Protodestannylation of the Organostannane: This involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of the corresponding hydrocarbon from the organostannane.
-
Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of any acidic impurities can exacerbate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
A1: The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The brominated heterocycle adds to the Pd(0) catalyst, forming a Pd(II) intermediate.[2][3]
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the bromide.[2][3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[2][3]
Q2: Which palladium catalyst is generally the most effective for coupling brominated heterocycles?
A2: There is no single "best" catalyst for all Stille couplings of brominated heterocycles, as the optimal choice depends on the specific substrate. However, catalyst systems composed of a palladium(II) precursor like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos have shown broad applicability and high efficiency for a range of heteroaryl bromides, including challenging electron-deficient systems.[1]
Q3: What is the role of additives like copper(I) salts in Stille coupling reactions?
A3: Copper(I) salts, such as CuI, are often used as co-catalysts in Stille couplings. Their primary role is believed to be to facilitate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. The copper(I) salt can act as a scavenger for free ligands that might inhibit the reaction.[5]
Q4: How can I effectively remove toxic tin byproducts from my reaction mixture?
A4: The removal of organotin byproducts is a critical step in the workup of Stille coupling reactions due to their toxicity. Several methods can be employed:
-
Aqueous KF wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Silica gel chromatography with triethylamine: Running a silica gel column with an eluent containing a small amount of triethylamine (~2-5%) can effectively remove tin residues.[2][3]
-
Treatment with Py–HF solution: Stirring the reaction mixture with a pyridine-hydrofluoric acid solution can also facilitate the removal of tin compounds.
Q5: How do electron-donating and electron-withdrawing groups on the brominated heterocycle affect the Stille coupling reaction?
A5: The electronic nature of the brominated heterocycle plays a significant role in the Stille coupling.
-
Electron-withdrawing groups generally make the heterocycle more electrophilic and can facilitate the oxidative addition step. However, very electron-deficient heterocycles can sometimes be challenging substrates.
-
Electron-donating groups make the heterocycle more electron-rich, which can slow down the oxidative addition step. In such cases, a more reactive catalyst system or higher reaction temperatures may be required.
Experimental Protocols
General Procedure for Stille Cross-Coupling of a Brominated Heterocycle
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 2.2 mol%)
-
Additive (e.g., CsF, 2.0 equiv, or CuI, 0.1 equiv)
-
Anhydrous and degassed solvent (e.g., DME, DMF, or toluene)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the brominated heterocycle, palladium catalyst, ligand, and any solid additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Work-up for Tin Removal:
-
After filtration, the crude product can be dissolved in an organic solvent and washed with a saturated aqueous solution of KF. The resulting precipitate is then removed by filtration.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki Polymerization of Thiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in the Suzuki polymerization of thiophenes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or incomplete conversion in thiophene Suzuki polymerization?
A1: Low yields are often attributable to several factors. The presence of oxygen can lead to side reactions, including the homocoupling of boronic acid derivatives. Water, while sometimes a necessary component of the solvent system, can cause hydrolytic deboronation of the monomer, rendering it inactive for cross-coupling.[1] The choice of base and solvent system is also critical; for instance, strong alkaline bases like KOH often provide better yields than basic salts.[2] Finally, the catalyst itself may be inactive or deactivated.
Q2: How does the choice of palladium catalyst and ligand affect the polymerization?
A2: The selection of the palladium precursor and its associated ligands is crucial for a successful polymerization. Ligandless palladium sources like Pd(OAc)₂ can be effective but may lead to the formation of various end groups and macrocycles.[3] Catalysts with phosphine ligands, such as Pd(PPh₃)₄, often produce cleaner polymers. However, these ligands can participate in side reactions; for example, aryl-aryl exchange between the palladium intermediate and a triphenylphosphine ligand can introduce phenyl end groups, terminating the polymer chain.[3] The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, leading to higher molecular weight polymers in shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄.[4]
Q3: What is catalyst deactivation and what are the primary mechanisms in the context of thiophene polymerization?
A3: Catalyst deactivation refers to the loss of catalytic activity over time. In the Suzuki polymerization of thiophenes, several deactivation pathways have been identified:
-
C-S Bond Insertion: With nickel catalysts, a common deactivation route involves the oxidative insertion of the Ni(0) catalyst into the carbon-sulfur bond of the thiophene ring. This forms a stable Ni(II) complex that is no longer active in the catalytic cycle.
-
π-Complex Formation: The electron-rich nature of the thiophene ring can lead to the formation of overly stable π-complexes with the metal catalyst. This can sequester the catalyst, preventing it from participating in the polymerization.
-
Product Adsorption: For heterogeneous catalysts, the synthesized polymer can adsorb onto the catalyst surface, blocking active sites and reducing activity, especially in catalyst recycling protocols.
-
Ligand Scrambling/Degradation: Phosphine ligands can undergo exchange reactions or degradation, which can alter the electronic and steric properties of the catalyst, leading to reduced activity or unwanted side reactions.[5]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The regeneration strategy depends on the deactivation mechanism. For instance, if deactivation is due to product adsorption, washing the catalyst with a suitable solvent to remove the adsorbed polymer can restore activity. For homogeneous catalysts, regeneration is more challenging and often not practical. A more effective approach is to prevent deactivation in the first place by optimizing reaction conditions and catalyst selection. Focusing on developing a high-turnover catalyst is often more sustainable than attempting to recycle a less active one.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki polymerization of thiophenes.
Problem 1: Low Polymer Yield and/or Low Molecular Weight
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Oxygen in the reaction | Ensure rigorous exclusion of oxygen. | Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Hydrolytic Deboronation | Use dry solvents and reagents. Minimize exposure to atmospheric moisture. | Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Handle hygroscopic reagents in a glovebox or under a stream of inert gas. |
| Inefficient Base | Screen different bases. Stronger bases are often more effective. | Compare the performance of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry. For a typical reaction, use 2-4 equivalents of base relative to the monomer. |
| Suboptimal Catalyst System | Experiment with different palladium precursors and ligands. | Compare a standard catalyst like Pd(PPh₃)₄ with a more active system, such as one generated in situ from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. | Monitor the reaction progress at different temperatures (e.g., 80°C, 90°C, 100°C) using techniques like TLC or GPC to find the optimal balance between reaction rate and catalyst stability. |
Problem 2: Broad Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Side Reactions/Chain Termination | Use high-purity monomers and reagents. | Purify monomers by recrystallization or column chromatography to remove impurities that can act as chain terminators. Ensure the stoichiometry of the monomers is as close to 1:1 as possible. |
| Slow Initiation or Catalyst Dissociation | Employ a catalyst system known for controlled polymerization. | For catalyst-transfer polymerization, ensure the catalyst remains associated with the growing polymer chain. The addition of excess ligand can sometimes improve control and narrow the PDI. |
| Presence of Water | Strictly control the water content in the reaction. | While some water is often necessary for the transmetalation step, excess water can lead to side reactions.[1] A study on the polymerization of a triolborate halothiophene monomer found that a controlled amount of water in THF resulted in a narrower molecular weight distribution compared to the reaction in dry THF.[1] |
Quantitative Data
Table 1: Comparison of Catalyst Systems in the Suzuki Polycondensation of 2,5-Thiophenebis(boronic acid pinacol ester) with an Aromatic Dibromide.
| Catalyst System | Yield (%) | M_w (kDa) | PDI |
| Pd₂(dba)₃ / L1* | 95 | 45.3 | 2.1 |
| Pd(PPh₃)₄ | 82 | 21.7 | 1.8 |
*L1 is a specific phosphine-based bulky ligand. (Data synthesized from multiple sources for illustrative purposes)[4]
Table 2: Effect of Base on the Yield of a Suzuki Cross-Coupling Reaction of 2,5-Dibromothiophene.
| Base | Yield (%) |
| K₃PO₄ | 85 |
| K₂CO₃ | 78 |
| Cs₂CO₃ | 92 |
| KOH | 95 |
(Data is illustrative and compiled from trends observed in the literature)[2]
Experimental Protocols
General Protocol for Suzuki Polymerization of 2,5-Dibromothiophene
This protocol is a general guideline and may require optimization for specific monomers and desired polymer properties.
-
Reagent Preparation:
-
Reaction Setup:
-
In a Schlenk flask, combine 2,5-dibromothiophene (1.0 mmol, 1.0 eq) and the corresponding diboronic acid or ester monomer (1.0 mmol, 1.0 eq).
-
Add the base (e.g., K₃PO₄, 4.0 mmol, 4.0 eq).[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).[7]
-
Evacuate and backfill the flask with argon three times.
-
-
Polymerization:
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[7][8]
-
Monitor the reaction progress by taking aliquots and analyzing them by GPC or TLC.
-
The reaction is typically run for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
-
Visualizations
Caption: Catalyst deactivation pathways in Suzuki polymerization.
Caption: Troubleshooting workflow for Suzuki polymerization of thiophenes.
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-5'-methyl-2,2'-bithiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-5'-methyl-2,2'-bithiophene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via bromination with N-bromosuccinimide (NBS)?
A1: The most common impurities include:
-
Unreacted starting material: 5-Methyl-2,2'-bithiophene.
-
Poly-brominated species: Primarily 5,5'-Dibromo-2,2'-bithiophene and other isomers.
-
Succinimide: A byproduct from the N-bromosuccinimide reagent.
-
Residual Solvents: Solvents used in the reaction and workup, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or chlorinated solvents.
Q2: How can I effectively remove unreacted starting material?
A2: Both column chromatography and recrystallization can be effective. Column chromatography using a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient) is generally very effective at separating the slightly more polar product from the non-polar starting material. Recrystallization from a suitable solvent like methanol or ethanol can also enrich the product, as the starting material may have different solubility characteristics.
Q3: What is the best method to remove poly-brominated impurities?
A3: Column chromatography is the most reliable method for separating mono-brominated product from di- or poly-brominated impurities. The polarity difference between these species allows for good separation on a silica gel column. A carefully selected solvent system is crucial for optimal separation.
Q4: How do I remove the succinimide byproduct?
A4: Succinimide is soluble in water. A simple aqueous workup of the reaction mixture before further purification should effectively remove the majority of this impurity. Washing the organic layer with water or a saturated sodium bicarbonate solution is a standard procedure.
Troubleshooting Guides
Low Yield After Synthesis and Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the complete consumption of the starting material before quenching the reaction. |
| Over-bromination | Control the stoichiometry of the brominating agent (NBS) carefully. Adding the NBS portion-wise at a low temperature can help to minimize the formation of poly-brominated byproducts. |
| Product Loss During Workup | Ensure that the pH of the aqueous phase during extraction is neutral or slightly basic to prevent any degradation of the product. Minimize the number of extraction and washing steps. |
| Inefficient Purification | Optimize the column chromatography conditions (e.g., solvent polarity, column length). For recrystallization, perform small-scale solubility tests to find the ideal solvent and conditions to maximize recovery. |
Product Contamination After Purification
Problem: The purified product still shows the presence of impurities by ¹H NMR or GC-MS.
| Impurity Detected | Troubleshooting Step |
| Starting Material | If using column chromatography, use a less polar eluent system to increase the separation between the product and the starting material. If recrystallizing, try a different solvent or a solvent mixture. |
| Poly-brominated Species | Employ a more polar eluent system in your column chromatography to better resolve the mono-brominated product from the more non-polar di-brominated byproducts. Alternatively, a second recrystallization might be necessary. |
| Solvent Residue | After purification, dry the product under high vacuum for an extended period to remove any residual solvents. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica gel bed.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
- Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
- Carefully add the dried sample onto the top of the column.
3. Elution:
- Start eluting with a non-polar solvent such as hexane.
- Gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate. The exact gradient will depend on the separation achieved, as monitored by TLC.
- Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
4. Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Dry the final product under high vacuum.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents (e.g., methanol, ethanol, isopropanol, hexane, heptane) to find a solvent that dissolves the crude product at an elevated temperature but in which the product has low solubility at room temperature or below.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimal amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool down slowly to room temperature.
- For further crystallization, place the solution in an ice bath or a refrigerator.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical outcomes of purification methods. Note that the actual yields and purity will depend on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Starting Material Purity | Final Purity (typical) | Yield (typical) |
| Column Chromatography | 60-80% | >98% | 70-90% |
| Recrystallization | 70-90% | >97% | 60-80% |
| Combined Method | 60-80% | >99% | 50-70% |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for low product yield.
Enhancing the solubility of polythiophenes derived from 5-Bromo-5'-methyl-2,2'-bithiophene
Technical Support Center: Polythiophenes Derived from 5-Bromo-5'-methyl-2,2'-bithiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the solubility of polythiophenes synthesized from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the polythiophene synthesized from this compound completely insoluble in common organic solvents?
A1: The insolubility of this specific polythiophene is expected. The parent polythiophene backbone is rigid and exhibits strong π-π stacking, leading to high crystallinity and insolubility in most solvents.[1][2][3] To achieve solubility, flexible side chains, typically alkyl chains longer than butyl, must be attached to the thiophene ring's 3-position.[2][3] Your monomer, this compound, lacks such a solubilizing group, resulting in an intractable polymer that likely precipitates during synthesis.[1]
Q2: What is the most effective strategy to make my polythiophene soluble?
A2: The most common and effective strategy is to introduce alkyl side chains onto the polymer backbone. Since your starting monomer does not have these, you have two primary options:
-
Copolymerization: Polymerize your monomer with a comonomer that possesses a long alkyl chain, such as 3-hexylthiophene or 3-octylthiophene. This will incorporate soluble segments into the polymer backbone.
-
Monomer Redesign: Synthesize a new bithiophene monomer that already includes a long alkyl chain at the 3- or 4-position of one or both thiophene rings before polymerization.
Introducing long-chain alkoxy substituents is another viable method to significantly increase solubility.[1]
Q3: How does the choice of solvent affect polythiophene solubility and aggregation?
A3: The choice of solvent is critical. "Good" solvents like chloroform, chlorobenzene, or tetrahydrofuran (THF) can dissolve poly(3-alkylthiophene)s by effectively solvating the polymer chains and minimizing intermolecular interactions.[4][5] "Poor" solvents, such as acetone or ethanol, cannot overcome the strong polymer-polymer interactions, leading to aggregation and precipitation.[4][6] In mixed solvent systems, the ratio of good to poor solvent can be precisely controlled to induce desired aggregation for applications like nanowire formation.[4] The extent of aggregation and the structural order of the aggregates are governed by different solvent-polymer interactions.[6]
Q4: What is "regioregularity" and how does it impact solubility?
A4: Regioregularity refers to the specific arrangement of side chains along the polymer backbone. For 3-substituted thiophenes, three coupling possibilities exist: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[2] A high percentage of HT couplings (>95%) results in a "regioregular" polymer. These polymers have a more planar backbone, which enhances π-stacking and crystallinity.[1] While this improves electronic properties, it can decrease solubility compared to a "regiorandom" polymer with a mix of couplings, which has a more twisted and less ordered structure.[1][7]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Polymer precipitates immediately upon formation during synthesis. | The growing polymer chain has reached a critical length where it is no longer soluble in the reaction solvent due to the lack of solubilizing side groups.[1] | 1. Introduce a Comonomer: Add a 3-alkylthiophene monomer (e.g., 2,5-dibromo-3-hexylthiophene) to the reaction mixture to create a soluble copolymer. 2. Change Solvent: Use a higher boiling point solvent that can maintain solubility at elevated temperatures, such as chlorobenzene or dichlorobenzene. |
| The final polymer product is an intractable, insoluble solid. | The polymer backbone is highly crystalline and aggregated due to strong intermolecular π-π stacking, which is characteristic of polythiophenes without side chains.[2] | 1. Purification Issues: Ensure all residual catalyst (e.g., FeCl₃) has been removed, as it can promote aggregation. 2. Structural Modification: The most reliable solution is to re-synthesize the polymer using monomers that incorporate long alkyl or alkoxy side chains to disrupt crystallinity and enhance solubility.[8] |
| Polymer dissolves in a solvent when heated but crashes out upon cooling. | The solvent is a marginal or "poor" solvent for the polymer. The increased thermal energy at higher temperatures is sufficient to overcome the intermolecular forces, but this is not maintained at room temperature.[5] | 1. Find a Better Solvent: Test solubility in a range of solvents known to be effective for polythiophenes (see Table 1). 2. Keep Solutions Warm: For processing steps like spin-coating, maintain the solution and substrate at an elevated temperature. |
| Low polymer yield after purification. | The synthesized polymer may consist of a wide range of molecular weights, with lower molecular weight oligomers being washed away during the purification (e.g., Soxhlet extraction) steps.[1] | 1. Optimize Polymerization Time: Longer reaction times can lead to higher molecular weights and potentially lower losses of soluble fractions.[2] 2. Adjust Purification Solvents: Use a less aggressive solvent for the initial washing steps to retain more of the lower molecular weight, soluble fractions if they are desired. |
Data Presentation
Table 1: Solubility of Poly(3-hexylthiophene) (P3HT) in Various Organic Solvents at Room Temperature
This table provides reference solubility data for P3HT, a closely related and well-studied soluble polythiophene, to guide solvent selection.
| Solvent | Solubility Category | Quantitative Limit (mg/mL) | Citation |
| Chloroform | Good | 38 | [4] |
| Chlorobenzene | Good | > 20 | [4] |
| Toluene | Good | ~18 | [4] |
| Tetrahydrofuran (THF) | Good | > 10 | [9] |
| Anisole | Marginal | (Induces aggregation) | [4] |
| Acetone | Poor | 4 x 10⁻⁴ | [4] |
| Ethanol | Poor | (Insoluble) | [6] |
| n-Hexane | Poor | (Insoluble) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Soluble Copolymer via Oxidative Polymerization
This protocol describes the synthesis of a soluble polythiophene by copolymerizing this compound with 2,5-dibromo-3-hexylthiophene using ferric chloride (FeCl₃).
Materials:
-
This compound
-
2,5-dibromo-3-hexylthiophene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (or Chlorobenzene)
-
Methanol
-
Ammonia solution (for de-doping)
-
Argon or Nitrogen gas supply
Procedure:
-
In a dry, three-neck flask under an inert atmosphere (Argon), dissolve a 1:1 molar ratio of this compound and 2,5-dibromo-3-hexylthiophene in anhydrous chloroform.
-
In a separate flask, dissolve 4 molar equivalents of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform.
-
Add the FeCl₃ solution dropwise to the well-stirred monomer solution at room temperature. The solution should darken, indicating polymerization.
-
Allow the reaction to stir at room temperature for 24 hours.
-
To stop the polymerization, pour the reaction mixture into a large volume of methanol. A solid polymer precipitate should form.
-
Filter the precipitate and wash it thoroughly with methanol to remove residual FeCl₃ and unreacted monomers.
-
To de-dope the polymer (return it to its neutral, less conductive state), stir the solid in an ammonia solution for 2 hours.
-
Filter the polymer again, wash with methanol, and dry under vacuum.
-
Perform a final purification using Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the soluble, high molecular weight fraction. The purified polymer should be recovered from the chloroform fraction.
Visualizations
Caption: Workflow for synthesis, purification, and solubility testing of polythiophenes.
Caption: Key factors influencing the solubility and processability of polythiophenes.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlling Solubility of Poly(3-Hexylthiophene) Block Copolymers Toward Environmentally Preferable Solvents and Their Applications - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Characterization: A Comparative Guide to 5-Bromo-5'-methyl-2,2'-bithiophene and Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the 1H NMR Spectroscopic Features of 5-Bromo-5'-methyl-2,2'-bithiophene in Comparison to Related Bithiophene Derivatives.
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and its structurally related analogues, 5-Bromo-2,2'-bithiophene and 5,5'-Dibromo-2,2'-bithiophene. Understanding the subtle differences in the proton chemical environments of these molecules is crucial for their unambiguous identification and for elucidating structure-property relationships in the development of novel therapeutics and functional materials.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectra of substituted 2,2'-bithiophenes are characterized by distinct signals for the aromatic protons on the thiophene rings. The chemical shifts (δ) and coupling constants (J) of these protons are highly sensitive to the nature and position of the substituents. The following table summarizes the ¹H NMR data for this compound and its analogues. The data for the target compound is predicted based on the analysis of its structural analogues due to the limited availability of its fully assigned experimental spectrum in the public domain.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~6.95 | d | ~3.8 |
| H-4 | ~6.88 | d | ~3.8 | |
| H-3' | ~6.90 | d | ~3.6 | |
| H-4' | ~6.65 | d | ~3.6 | |
| -CH₃ | ~2.45 | s | - | |
| 5-Bromo-2,2'-bithiophene [1][2] | H-3, H-4, H-3', H-4', H-5' | 6.91-7.22 | m | - |
| 5,5'-Dibromo-2,2'-bithiophene | H-3, H-3' | ~6.98 | d | ~3.9 |
| H-4, H-4' | ~6.85 | d | ~3.9 |
Note: The predicted values for this compound are based on the additive effects of the bromo and methyl substituents on the chemical shifts of the thiophene ring protons, as observed in the spectra of the analogue compounds. The protons are numbered as indicated in the diagram below.
Experimental Protocol for ¹H NMR Characterization
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR data. The following is a detailed methodology for the characterization of bithiophene derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid bithiophene compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher field) spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The temperature is maintained at 298 K.
-
A standard pulse sequence is used for data acquisition.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
The spectral width is set to appropriately cover the aromatic and aliphatic regions (e.g., 0-10 ppm).
-
The data is processed with a Fourier transform, and the phase and baseline are corrected.
3. Data Analysis:
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
-
The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined.
-
The coupling constants (J) between adjacent protons are measured in Hertz (Hz).
-
The integrals of the signals are calculated to determine the relative number of protons corresponding to each signal.
Structural Elucidation and Proton Coupling Pathway
The following diagram illustrates the chemical structure of this compound and the through-bond coupling interactions between the aromatic protons.
Caption: Structure of this compound with proton numbering and coupling constants.
References
A Comparative Guide to 5-Bromo-5'-methyl-2,2'-bithiophene and 5,5'-dibromo-2,2'-bithiophene for Researchers
In the landscape of organic electronics and materials science, substituted bithiophenes are fundamental building blocks for the synthesis of a wide array of functional organic materials. Their utility in creating conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is well-established. This guide provides a detailed comparison of two key bithiophene derivatives: 5-Bromo-5'-methyl-2,2'-bithiophene and 5,5'-dibromo-2,2'-bithiophene, offering insights into their properties and synthesis for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Properties
A direct experimental comparison of the two compounds is challenging due to the limited availability of published data for this compound. However, extensive data for the well-characterized 5,5'-dibromo-2,2'-bithiophene is presented below, providing a benchmark for understanding the properties of asymmetrically substituted bithiophenes.
| Property | This compound | 5,5'-Dibromo-2,2'-bithiophene |
| CAS Number | 146796-00-1 | 4805-22-5[1] |
| Molecular Formula | C₉H₇BrS₂[2] | C₈H₄Br₂S₂[3] |
| Molecular Weight | 259.19 g/mol | 324.06 g/mol [4] |
| Appearance | Not available | White to light yellow powder or crystals[3] |
| Melting Point | Not available | 144-146 °C[1] |
| Solubility | Not available | Slightly soluble in water[5] |
| ¹H NMR (DMSO-d₆) | Not available | δ 7.23 (d, J=3.9 Hz, 2H), 7.15 (d, J=3.9 Hz, 2H)[1] |
| ¹³C NMR (DMSO-d₆) | Not available | δ 136.86, 131.60, 125.22, 110.84[1] |
| UV-Vis (λmax in DMSO) | Not available | 325 nm[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducibility in research. Below are established and proposed synthetic procedures for these compounds.
Synthesis of 5,5'-Dibromo-2,2'-bithiophene
A well-established method for the synthesis of 5,5'-dibromo-2,2'-bithiophene involves the bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS).
Procedure:
-
In a round-bottom flask, dissolve 2,2'-bithiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.
-
Add N-bromosuccinimide (2 equivalents) to the solution.
-
Heat the reaction mixture at 70°C for 4 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
The resulting solid can be further purified by washing with acetone or recrystallization from a suitable solvent like tetrahydrofuran (THF) to yield the pure product.[1]
Proposed Synthesis of this compound
Due to the lack of a published, detailed protocol for the direct synthesis of this compound, a plausible two-step synthetic route is proposed. This involves the initial synthesis of 5-methyl-2,2'-bithiophene followed by a selective monobromination.
Step 1: Synthesis of 5-methyl-2,2'-bithiophene (via Suzuki Coupling)
-
Combine 2-bromo-5-methylthiophene (1 equivalent), 2-thienylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like aqueous sodium carbonate (2 M solution, 2 equivalents) in a suitable solvent system like toluene or a mixture of DME and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture, and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2,2'-bithiophene.
Step 2: Selective Monobromination of 5-methyl-2,2'-bithiophene
-
Dissolve 5-methyl-2,2'-bithiophene (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a flask protected from light.
-
Cool the solution to 0°C or below in an ice or dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (1 equivalent) in the same solvent to the cooled solution. The regioselectivity of the bromination is directed to the unsubstituted 5'-position of the bithiophene.
-
Stir the reaction mixture at a low temperature for a few hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench it with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to isolate this compound.
Application in Polymer Synthesis: A Comparative Workflow
Both this compound and 5,5'-dibromo-2,2'-bithiophene are valuable monomers in cross-coupling reactions, such as Suzuki or Stille polymerizations, to create conjugated polymers for electronic applications. The presence of one or two bromine atoms dictates the resulting polymer structure and properties.
Caption: Synthetic routes to the bithiophene monomers and their subsequent polymerization.
The symmetrically substituted 5,5'-dibromo-2,2'-bithiophene is ideal for creating linear, alternating copolymers when reacted with a diboronic ester comonomer. The resulting polymers often exhibit well-defined structures and predictable electronic properties. In contrast, the asymmetrically substituted this compound, with a single reactive bromine site, can be used to introduce specific end-groups to a polymer chain or to create more complex, branched, or block copolymer architectures. The methyl group also influences the solubility and solid-state packing of the resulting materials.
References
- 1. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 5,5'-Dibromo-2,2'-bithiophene CAS#: 4805-22-5 [m.chemicalbook.com]
Performance of 5-Bromo-5'-methyl-2,2'-bithiophene in organic transistors vs. other materials
Comparative Performance of Bithiophene Derivatives and Other Organic Semiconductors
The efficacy of an organic semiconductor in a transistor is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the performance of several bithiophene derivatives and compare them with other well-known p-type and n-type organic semiconductors.
Table 1: Performance of p-Type Bithiophene Derivatives and Other Organic Semiconductors in OTFTs
| Material | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Bithiophene Derivatives | ||||
| 5,5′-bis(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) | Not Specified | 0.39[1] | 2 x 10⁵[1] | Not Specified |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | Vacuum Evaporation | 0.12[2] | > 10⁵[2] | Not Specified |
| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | Not Specified | 0.5[3] | Not Specified | Not Specified |
| 5,5'-bis(2-anthracenyl)-2,2'-bithiophene | Not Specified | 0.1[3] | Not Specified | Not Specified |
| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | Not Specified | 4.1 x 10⁻²[4] | Not Specified | Not Specified |
| Isoindigo-bithiophene Polymers | Solution Gated | 10⁻² | 8.39 x 10³ | Not Specified |
| Reference p-Type Semiconductors | ||||
| Pentacene | Not Specified | > 0.1 | > 10⁶ | Negative |
| Bis-5'-alkylthiophen-2'-yl-2,6-anthracene | Not Specified | 0.5 | > 10⁷[5] | Not Specified |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal | 1.26[6] | 10⁶ - 10⁸[6] | Not Specified |
Table 2: Performance of n-Type Bithiophene Derivatives in OTFTs
| Material | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Bithiophene Imide Derivatives | ||||
| Fused Bithiophene Imide Dimer (f-BTI2-FT) | Not Specified | 1.13[7] | Not Specified | Not Specified |
| Singly-linked Bithiophene Imide Dimer (s-BTI2-FT) | Not Specified | 0.82[7] | Not Specified | Not Specified |
Experimental Protocols
The performance of an OTFT is highly dependent on the fabrication process. Below are generalized experimental protocols for the fabrication and characterization of OTFTs, which can be adapted for specific materials.
Device Fabrication
Organic transistors can be fabricated using either solution-based techniques or vacuum deposition. The choice of method depends on the solubility of the organic semiconductor and the desired film morphology.
1. Substrate Preparation:
-
The process typically begins with a heavily n-doped silicon wafer which acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric.
-
Substrates are rigorously cleaned using methods such as the RCA cleaning procedure to remove organic and inorganic contaminants.
-
To improve the interface quality between the dielectric and the organic semiconductor, a surface treatment is often applied. A common method is the vapor deposition of hexamethyldisilazane (HMDS) to create a hydrophobic surface, which promotes better molecular ordering of the subsequently deposited organic layer.
2. Organic Semiconductor Deposition:
-
Solution Processing: For soluble materials, the organic semiconductor is dissolved in a suitable organic solvent and deposited onto the substrate using techniques like spin-coating, drop-casting, or inkjet printing. The solvent is then evaporated, often with a controlled annealing step, to form a thin film.
-
Vacuum Thermal Evaporation: For materials with low solubility, vacuum deposition is employed. The organic material is heated in a high-vacuum chamber (typically < 10⁻⁶ Torr) until it sublimes. The vapor then condenses onto the cooled substrate, forming a uniform thin film. The substrate temperature during deposition is a critical parameter that influences film morphology and device performance.
3. Source and Drain Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au) for its high work function and inertness, are deposited on top of the organic semiconductor layer (for a top-contact configuration) or directly on the dielectric before the semiconductor deposition (for a bottom-contact configuration).
-
Deposition is usually performed by thermal evaporation through a shadow mask to define the desired channel length and width. A thin adhesion layer, such as chromium (Cr) or titanium (Ti), is often deposited before the gold.
Device Characterization
The electrical characteristics of the fabricated OTFTs are measured to determine the key performance metrics.
1. Measurement Setup:
-
Measurements are typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material by oxygen and moisture.
-
A semiconductor parameter analyzer is used to apply voltages to the gate, source, and drain electrodes and to measure the resulting currents.
2. Extraction of Performance Metrics:
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various constant gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).
-
Mobility (μ): The field-effect mobility is calculated from the slope of the square root of the drain current versus the gate-source voltage in the saturation regime using the following equation: ID,sat = (W / 2L) * Ci * μ * (VGS - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) when the transistor is in the "on" state to the minimum drain current (Ioff) when the transistor is in the "off" state, as determined from the transfer characteristics.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct. It is typically extracted from the x-intercept of the linear fit to the square root of the drain current versus the gate-source voltage plot in the saturation regime.
Charge Transport in Bithiophene-Based Organic Semiconductors
The performance of bithiophene-based materials in OTFTs is intrinsically linked to their molecular structure and solid-state packing, which govern the efficiency of charge transport.
In p-type organic semiconductors, such as many of the bithiophene derivatives discussed, charge transport occurs via the movement of holes through the highest occupied molecular orbitals (HOMOs) of adjacent molecules. This process is often described by a hopping mechanism, where charge carriers "hop" between localized states. The efficiency of this hopping is highly dependent on the degree of π-orbital overlap between neighboring molecules. Therefore, materials that self-assemble into well-ordered crystalline domains with significant π-π stacking tend to exhibit higher charge carrier mobilities. The introduction of various substituent groups on the bithiophene core can significantly influence the molecular packing and, consequently, the electronic properties of the material.
Conclusion
While 5-Bromo-5'-methyl-2,2'-bithiophene serves as a valuable precursor, its derivatives have demonstrated significant promise as active materials in organic thin-film transistors. The performance of these materials, particularly in terms of charge carrier mobility and on/off ratio, is competitive with other established organic semiconductors. The continued development of novel bithiophene-based structures, coupled with optimized device fabrication and processing techniques, holds the key to advancing the field of organic electronics and enabling a new generation of flexible, low-cost electronic devices. Researchers are encouraged to utilize the provided experimental guidelines as a starting point for the fabrication and characterization of their own novel organic semiconductor materials.
References
- 1. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
- 2. arxiv.org [arxiv.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental design of stencil-printed high-performance organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fedoa.unina.it [fedoa.unina.it]
Electrochemical Analysis of 5-Bromo-5'-methyl-2,2'-bithiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative electrochemical analysis of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic organic compound with potential applications in organic electronics and sensor technology. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and common alternative materials to provide a comprehensive overview of its expected electrochemical behavior.
Introduction to this compound
This compound belongs to the family of bithiophene derivatives, which are known for their electroactive properties. The presence of a bromine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the bithiophene backbone is expected to significantly influence its electronic and, consequently, its electrochemical characteristics. Understanding these properties is crucial for evaluating its potential in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochemical sensors.
Predicted Electrochemical Behavior
The electrochemical behavior of this compound is primarily dictated by the interplay of its constituent parts: the bithiophene core, the bromo substituent, and the methyl substituent.
-
Bithiophene Core: The 2,2'-bithiophene structure provides a conjugated π-system that can be readily oxidized. This process involves the removal of electrons from the highest occupied molecular orbital (HOMO) of the molecule.
-
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent is expected to increase the electron density of the bithiophene ring system. This generally leads to a lower oxidation potential , making the molecule easier to oxidize compared to unsubstituted bithiophene.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group due to its high electronegativity. This effect tends to increase the oxidation potential , making the molecule more difficult to oxidize.
The net effect of these two opposing substituents on the oxidation potential of this compound will depend on their relative positions and the overall electronic structure of the molecule.
Comparative Electrochemical Data
To provide a quantitative comparison, the following table summarizes the electrochemical properties of relevant bithiophene derivatives and commonly used conducting polymers.
| Compound | Oxidation Potential (Eox) | Method | Reference Electrode | Notes |
| This compound | Not available | Not available | Not available | The oxidation potential is expected to be influenced by the competing effects of the bromo and methyl groups. |
| 5,5'-Bis(methylthio)-2,2'-bithiophene | 3.8 V and 4.0 V | Cyclic Voltammetry | Li/Li⁺ | Exhibits two reversible one-electron oxidation processes, indicating stable radical cation and dication formation.[1] |
| Poly(3-hexylthiophene) (P3HT) | ~0.8 V - 1.0 V | Cyclic Voltammetry | Ag/AgCl | A widely used soluble polythiophene derivative in organic electronics. |
| PEDOT:PSS | Variable (~0.2 to 0.8 V) | Cyclic Voltammetry | Ag/AgCl | A highly conductive polymer dispersion, with its electrochemical properties depending on the doping level and morphology. |
Experimental Protocols
The electrochemical analysis of compounds like this compound is typically performed using cyclic voltammetry (CV).
Experimental Protocol for Cyclic Voltammetry
Objective: To determine the oxidation potential of this compound.
Materials:
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte: this compound (typically 1-5 mM).
Procedure:
-
Polish the working electrode with alumina slurry, sonicate in deionized water and the solvent to be used, and dry it.
-
Assemble the three-electrode cell containing the electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record a background CV of the electrolyte solution to ensure no interfering redox processes occur within the potential window of interest.
-
Add the analyte to the cell and continue bubbling with the inert gas for a few more minutes.
-
Perform the cyclic voltammetry scan, starting from a potential where no reaction occurs and sweeping towards a more positive potential to observe the oxidation peak. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the process.
-
Record the resulting voltammogram, which plots the current response as a function of the applied potential. The potential at which the oxidation peak occurs (Epa) is a key parameter.
Visualizing Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate the key concepts in the electrochemical analysis and potential applications of this compound.
Caption: Workflow for the electrochemical analysis of this compound using cyclic voltammetry.
Caption: Proposed electropolymerization pathway of this compound to form a conducting polymer.
Conclusion
References
The Impact of Substitution on the Electronic Landscape of Bithiophenes: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of heterocyclic compounds is paramount. Bithiophenes, as key building blocks in organic electronics and medicinal chemistry, are a particular focus of computational investigation. This guide provides a comparative analysis of computational studies on substituted bithiophenes, offering insights into how different functional groups modify their electronic structure and properties.
Computational chemistry provides a powerful lens to examine the effects of chemical substitution on the electronic characteristics of 2,2'-bithiophene. The addition of electron-donating or electron-withdrawing groups can significantly alter properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and excitation energies. These modifications, in turn, influence the material's potential applications in devices like organic solar cells.[1]
Comparative Analysis of Electronic Properties
Theoretical calculations have demonstrated that the nature, type, and position of substituent groups can effectively tune the electronic and absorption properties of bithiophene-based systems.[2] A general trend observed is the reduction of the HOMO-LUMO energy gap upon substitution, which often leads to a bathochromic (red) shift in the maximum absorption wavelength. This effect is particularly pronounced with strong electron-withdrawing groups like nitro (NO2).[2]
The planarity of the bithiophene structure is also a critical factor. Substituents that promote a more planar conformation can enhance the mobility of π-electrons, thereby improving electron transfer processes and leading to more favorable electronic properties.[2]
Below is a summary of calculated electronic properties for various substituted bithiophenes, compiled from several computational studies.
| Substituent Group | Position of Substitution | Calculated Property | Value | Computational Method |
| Unsubstituted | - | HOMO-LUMO Gap (Eg) | 3.90 eV | DFT |
| -F | Pyridine ring (Y) | HOMO-LUMO Gap (Eg) | 3.70 eV | DFT |
| -I | Pyridine ring (Y) | HOMO-LUMO Gap (Eg) | 3.63 eV | DFT |
| -NO2 | Varies | HOMO-LUMO Gap (Eg) | Significant Decrease | DFT/TD-DFT |
| Unsubstituted | - | Chemical Hardness (ɳ) | 1.95 eV | DFT |
| Various Substituents | Varies | Chemical Hardness (ɳ) | 1.54 - 1.80 eV | DFT |
| Unsubstituted | - | Maximum Absorption (λmax) | 318.2 nm | TD-DFT |
| Various Substituents | Varies | Maximum Absorption (λmax) | 335.4 - 404.2 nm | TD-DFT |
| -COOH | 3,4'- | HOMO-LUMO Gap (Eg) | ~0.15 eV smaller than unsubstituted | B3PW91/6-31+G(d,p) |
| -COCF3 | Varies | HOMO-LUMO Gap (ΔE) | Lower than unsubstituted | Ab initio |
| -COCH2CN | Varies | HOMO-LUMO Gap (ΔE) | Lower than unsubstituted | Ab initio |
| -COCH3 | Varies | HOMO-LUMO Gap (ΔE) | Lower than unsubstituted | Ab initio |
Experimental Protocols: A Generalized Computational Workflow
The computational investigation of substituted bithiophenes typically follows a standardized workflow designed to yield accurate predictions of their electronic structure and properties.
Molecular Geometry Optimization
The initial step involves the optimization of the ground-state molecular geometry. This is crucial as the geometric parameters, such as bond lengths, bond angles, and dihedral angles, significantly influence the electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP or PBE0 and basis sets such as 6-31G(d) or 6-311+G(2df,p).[1] Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum.
Electronic Structure Calculations
Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. These calculations provide information about the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron density distribution. Various DFT functionals can be employed, and their choice can impact the accuracy of the results.[1] For more accurate predictions, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) methods may be used, though they are computationally more demanding.[1][3]
Excited State Calculations
To investigate the optical properties, such as absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method.[1][2] TD-DFT calculations provide information about excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. The choice of functional is again critical, with range-separated functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations.[1]
Analysis of Substituent Effects
The core of these studies lies in the systematic variation of substituent groups on the bithiophene core. By comparing the calculated properties of the substituted molecules to the unsubstituted parent compound, researchers can elucidate the electronic and steric effects of different functional groups.[1] This comparative analysis helps in designing molecules with desired electronic and optical properties.
Logical Workflow of a Computational Study
The following diagram illustrates the typical workflow for a computational study on the electronic structure of substituted bithiophenes.
Caption: Workflow of a typical computational study on substituted bithiophenes.
References
A Comparative Guide to Stille and Suzuki Coupling for Thiophene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polythiophenes is crucial for the advancement of organic electronics and drug delivery systems. Among the various polymerization methods, Stille and Suzuki cross-coupling reactions have emerged as powerful tools. This guide provides an objective comparison of these two methods for thiophene polymerization, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy for their specific applications.
At a Glance: Stille vs. Suzuki Coupling for Polythiophene Synthesis
| Parameter | Stille Coupling | Suzuki Coupling | Key Considerations |
| Monomers | Organostannanes (e.g., bis(trimethylstannyl)thiophene) and organohalides. | Boronic acids or esters and organohalides. | Stille monomers can be toxic and require careful handling. Suzuki monomers are generally less toxic, but boronic acids can be prone to protodeboronation. |
| Catalyst | Typically Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃. | Typically Palladium(0) complexes, e.g., Pd(PPh₃)₄, with a base. | Both methods are sensitive to the choice of catalyst and ligands, which can influence polymer properties. |
| Reaction Conditions | Generally mild, tolerant to a wide range of functional groups. Does not require a base. | Requires a base (e.g., K₃PO₄, Cs₂CO₃) for activation of the boronic acid/ester. Can be sensitive to steric hindrance.[1] | The need for a base in Suzuki coupling can sometimes limit the substrate scope for base-sensitive functional groups. Stille coupling's tolerance to functional groups is a significant advantage.[1] |
| Polymer Properties | |||
| Molecular Weight (Mₙ) | Can achieve high molecular weights (e.g., up to 151 kDa reported for a thiophene copolymer).[2] | Can achieve high molecular weights (e.g., up to 42.7 kDa reported for poly(3-hexylthiophene)).[3][4] | Molecular weight is highly dependent on monomer purity, stoichiometry, and reaction conditions for both methods. |
| Polydispersity Index (PDI) | Can achieve relatively low PDI (e.g., ~1.5 - 2.7).[2] | Can achieve narrow PDI, particularly with catalyst-transfer polymerization methods. | Lower PDI indicates a more uniform polymer chain length, which is often desirable for electronic applications. |
| Yield | Generally high yields (e.g., 90-98%).[1][5] | Yields can be more variable and are often moderate to high (e.g., 57-95%).[1] | Stille coupling often provides higher and more consistent yields, especially for electron-rich heterocycles like thiophenes.[1] |
| Advantages | - High tolerance to a wide variety of functional groups.[6] - Generally high yielding.[1] - No base required, simplifying reaction conditions. | - Boronic acid/ester reagents are generally less toxic than organostannanes. - Boronic acids are often commercially available or readily prepared. - Environmentally more benign byproducts. | For complex monomers with sensitive functional groups, Stille coupling is often the preferred method. For applications where toxicity is a major concern, Suzuki coupling is a better alternative. |
| Disadvantages | - Toxicity of organotin reagents and byproducts.[7] - Removal of tin-containing byproducts can be challenging. | - Requires a base, which can lead to side reactions with base-sensitive substrates. - Boronic acids can undergo competitive protodeboronation.[4] - Can be more sensitive to steric hindrance than Stille coupling.[1] | The choice between the two often involves a trade-off between functional group tolerance and toxicity concerns. |
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of Stille and Suzuki coupling and a generalized workflow for thiophene polymerization using these methods.
Caption: Catalytic cycles for Stille and Suzuki coupling.
Caption: Comparative workflow of thiophene polymerization.
Experimental Protocols
The following are representative experimental protocols for the synthesis of poly(3-hexylthiophene) (P3HT) via Stille and Suzuki coupling. These are generalized procedures and may require optimization for specific substrates and desired polymer properties.
Stille Coupling Polymerization of Poly(3-hexylthiophene)
Monomers: 2,5-dibromo-3-hexylthiophene and 2,5-bis(trimethylstannyl)-3-hexylthiophene.
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-hexylthiophene (1 mmol), 2,5-bis(trimethylstannyl)-3-hexylthiophene (1 mmol), and the palladium catalyst (e.g., 1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like GPC.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform). The final polymer is obtained from the chloroform fraction.
-
Dry the polymer under vacuum to a constant weight.
Suzuki Coupling Polymerization of Poly(3-hexylthiophene)
Monomers: 2,5-dibromo-3-hexylthiophene and 3-hexylthiophene-2,5-diboronic acid bis(pinacol) ester.
Catalyst and Base: Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₃PO₄ or Cs₂CO₃).
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1 mmol), 3-hexylthiophene-2,5-diboronic acid bis(pinacol) ester (1 mmol), and the palladium catalyst (e.g., 2-5 mol%) in a suitable solvent (e.g., THF or 1,4-dioxane).[8]
-
Add a degassed aqueous solution of the base (e.g., 2 M K₃PO₄, 3-4 equivalents).[8]
-
Heat the biphasic mixture to reflux (e.g., 80-90 °C) with vigorous stirring for 12-24 hours.[8]
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).
-
Concentrate the solution and precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction as described for the Stille coupling.
-
Dry the polymer under vacuum.
Conclusion
Both Stille and Suzuki coupling are highly effective methods for the synthesis of polythiophenes. The choice between them is often dictated by the specific requirements of the target polymer and the practical considerations of the research environment. Stille coupling offers broader functional group tolerance and often higher yields, making it a workhorse for the synthesis of complex conjugated polymers. However, the toxicity of organotin compounds is a significant drawback. Suzuki coupling provides a less toxic alternative, though it may require more optimization to overcome challenges such as protodeboronation and base sensitivity. For researchers focused on "greener" chemical processes, Suzuki coupling is the more attractive option. Ultimately, a careful evaluation of the pros and cons of each method in the context of the desired application will lead to the most successful synthetic outcome.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Mono- and Di-brominated Bithiophenes
Here is a spectroscopic comparison of mono- and di-brominated bithiophenes, designed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data and methodologies.
This guide offers an objective comparison of the spectroscopic characteristics of various mono- and di-brominated 2,2'-bithiophene isomers. The data presented is crucial for the identification, characterization, and application of these compounds in various fields, including materials science and drug development.
Data Presentation
The following tables summarize the key spectroscopic data for selected mono- and di-brominated bithiophenes.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Brominated Bithiophenes in CDCl₃
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Mono-brominated | |||
| 5-Bromo-2,2'-bithiophene | H-3 | 6.91 (d) | - |
| H-4 | 6.96 (d) | - | |
| H-3' | 7.00 (dd) | - | |
| H-5' | 7.22 (d) | - | |
| Di-brominated | |||
| 3,3'-Dibromo-2,2'-bithiophene | H-4, H-4' | 7.08 (d, J=5.0 Hz) | - |
| H-5, H-5' | 7.40 (d, J=5.0 Hz) | - | |
| 5,5'-Dibromo-2,2'-bithiophene | H-3, H-3' | 7.15-7.14 (d, J=3.9 Hz) | 136.86 |
| H-4, H-4' | 7.23-7.22 (d, J=3.9 Hz) | 131.60, 125.22, 110.84 |
Table 2: UV-Vis and FTIR Spectroscopic Data of Brominated Bithiophenes
| Compound | UV-Vis (λmax, nm) | Solvent | FTIR (cm⁻¹) |
| Di-brominated | |||
| 5,5'-Dibromo-2,2'-bithiophene | 325 | DMSO | 3069 (Ar-H stretch), 1683 (conjugated C=C stretch), 1416 (R₁-C=C-R₂ cis stretching), 1293 (C=C bending)[1] |
| 324 (theoretical) | - | -[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid brominated bithiophene sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be around 4-5 cm.
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.
-
Place the spinner containing the NMR tube into the NMR spectrometer.
-
Acquire the spectrum on a 400 MHz or 600 MHz spectrometer.
-
Standard acquisition parameters for ¹H and ¹³C NMR are used, with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the brominated bithiophene in a suitable UV-grade solvent (e.g., Dimethyl Sulfoxide - DMSO, Dichloromethane - DCM).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU to ensure linearity.
-
Use a quartz cuvette with a 1 cm path length for all measurements.
-
-
Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Rinse the sample cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid brominated bithiophene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the spectroscopic comparison of mono- and di-brominated bithiophenes.
Caption: Experimental workflow for spectroscopic comparison.
This guide provides a foundational spectroscopic comparison of mono- and di-brominated bithiophenes. The presented data and protocols are intended to assist researchers in their efforts to characterize and utilize these important chemical compounds.
References
Thermal stability analysis of polymers from 5-Bromo-5'-methyl-2,2'-bithiophene
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of these polymers is a critical parameter, directly influencing their processing conditions, operational lifetime, and overall reliability in devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The data presented is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal properties of polymeric materials.
Quantitative Thermal Stability Data
The following table summarizes key thermal properties for poly(2,2'-bithiophene) and a selection of alternative polymers commonly employed in organic electronic devices. These alternatives include Poly(3-hexylthiophene) (P3HT), a widely studied polymer known for its good performance in OSCs and OFETs; PTB7, a low bandgap polymer recognized for its high efficiency in solar cells; and PCPDTBT, another important polymer in the field of organic photovoltaics.
| Polymer | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) | Measurement Conditions |
| Poly(2,2'-bithiophene) (PBT) | ~200 | Not Reported | Not Reported | Oxidative polymerization, analysis under inert atmosphere.[1] |
| Poly(3-hexylthiophene) (P3HT) | 425-441 | Not Reported | 180-187 | TGA under N2 atmosphere.[2] DSC under N2 atmosphere.[2] |
| PTB7-Th (Thiophene-substituted) | >300 | Not Reported | Not Reported | TGA, specific conditions not detailed.[3] |
| PCPDTBT | Not Reported | ~72, ~167, ~197 | Not Reported | DSC with a heating rate of 20 °C/min.[4] |
Disclaimer: Specific thermal stability data for polymers synthesized from 5-Bromo-5'-methyl-2,2'-bithiophene was not found in the available literature. The data for Poly(2,2'-bithiophene) is presented as a baseline for the unsubstituted polymer backbone.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of thermal analysis data. Below are typical experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to polythiophene-based materials.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments TGA 55).
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a purge rate of 20 mL/min to prevent oxidative degradation.[5]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C) at a constant heating rate, commonly 10 °C/min.[5]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for determining glass transitions (Tg), melting points (Tm), and crystallization behavior.
-
Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000).[5]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under a continuous nitrogen purge to maintain an inert environment.[5]
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from a low temperature (e.g., -80 °C) to above the expected melting point (e.g., 300 °C) at a heating rate of 20 °C/min.[5]
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is then performed at the same heating rate.
-
-
Data Analysis: The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve. The melting temperature (Tm) is identified as the peak of an endothermic transition.
Visualizing Experimental Workflows
The development and characterization of polymers for applications like organic solar cells involve a multi-step process. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for the fabrication and characterization of a bulk heterojunction organic solar cell.
Caption: Simplified mechanism of charge transport in a polymer-based field-effect transistor.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Validating the Purity of Synthesized 5-Bromo-5'-methyl-2,2'-bithiophene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 5-Bromo-5'-methyl-2,2'-bithiophene, a key building block in the development of organic electronics and novel therapeutics. We present detailed experimental protocols and comparative data to distinguish the target compound from potential impurities and alternative materials.
Introduction
This compound is a versatile heterocyclic compound employed in the synthesis of conducting polymers, organic field-effect transistors (OFETs), and as an intermediate in the development of pharmacologically active molecules. The precise arrangement of its bromine and methyl functional groups allows for regioselective modifications, making it a valuable synthon. However, the synthesis of this compound, typically achieved through cross-coupling reactions, can lead to the formation of impurities that can significantly impact the performance and safety of the final product. This guide outlines the essential analytical techniques for rigorous purity assessment.
Synthesis and Potential Impurities
The synthesis of this compound is commonly achieved via Suzuki or Stille cross-coupling reactions. A plausible synthetic route involves the coupling of 2-bromo-5-methylthiophene with a suitable thiophene boronic acid or stannane derivative.
During these coupling reactions, several impurities can arise, primarily from side reactions. The most common impurities include:
-
Homocoupling Products: Formation of 5,5'-Dibromo-2,2'-bithiophene and 5,5'-Dimethyl-2,2'-bithiophene due to the coupling of two molecules of the same starting material.
-
Unreacted Starting Materials: Residual 2-bromo-5-methylthiophene and the corresponding coupling partner.
-
Isomeric Byproducts: Depending on the regioselectivity of the starting materials, other positional isomers of the product could be formed.
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation.
Comparative Data of Target Compound and Potential Impurities
The following tables summarize the expected analytical data for this compound and its common impurities.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Target) | ~7.20-6.80 (m, aromatic protons), ~2.50 (s, methyl protons) | Data not currently available in literature |
| 5,5'-Dibromo-2,2'-bithiophene (Impurity) | 7.23-7.22 (d, J = 3.9 Hz, 2H), 7.15-7.14 (d, J = 3.9 Hz, 2H) | 136.86, 131.60, 125.22, 110.84 |
| 5,5'-Dimethyl-2,2'-bithiophene (Impurity) | Specific data not available, but expect aromatic signals and a singlet for the methyl groups around 2.4-2.5 ppm | Specific data not available |
| 5-Bromo-2,2'-bithiophene (Related Compound) | ~7.22-6.91 (m, aromatic protons) | Specific data not available |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound (Target) | Intermediate | M+ (isotopic pattern for Br), fragments corresponding to loss of Br, CH₃, and thiophene rings. |
| 5,5'-Dibromo-2,2'-bithiophene (Impurity) | Highest | M+ (isotopic pattern for 2 Br), fragments showing loss of Br. |
| 5,5'-Dimethyl-2,2'-bithiophene (Impurity) | Lowest | M+, fragments corresponding to loss of CH₃. |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Expected Retention Time (Relative, Reverse Phase) |
| This compound (Target) | Intermediate |
| 5,5'-Dibromo-2,2'-bithiophene (Impurity) | Longest |
| 5,5'-Dimethyl-2,2'-bithiophene (Impurity) | Shortest |
Comparison with Alternative Compounds
In the field of organic electronics, several other thiophene-based monomers are utilized. The choice of monomer can significantly influence the electronic properties of the resulting polymer.
Table 4: Comparison with Alternative Thiophene-Based Monomers
| Compound | Key Features | Common Applications |
| This compound | Asymmetric substitution allows for directional control in polymer synthesis. | Building block for regioregular polythiophenes, OFETs. |
| 5,5'-Dibromo-2,2'-bithiophene | Symmetric difunctional monomer.[1] | Synthesis of a variety of semiconducting small molecules and polymers for OLEDs and OPVs.[1] |
| 3-Alkylthiophenes (e.g., 3-hexylthiophene) | Introduces solubility and influences polymer morphology. | Workhorse material for polythiophene-based organic solar cells and transistors. |
| Thieno[3,2-b]thiophene derivatives | Fused ring system enhances planarity and charge transport. | High-performance OFETs and organic photovoltaics. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and identify impurities based on characteristic chemical shifts and coupling patterns.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Compare the obtained spectra with the reference data in Table 1. Integrate the proton signals to determine the relative ratios of the target compound and any identified impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Analyze the chromatogram for the presence of multiple peaks. Compare the retention times and mass spectra of each peak with the expected values for the target compound and potential impurities (Table 2).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the sample by separating the target compound from non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 70% acetonitrile and increase to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship for data interpretation in purity validation.
By employing this multi-technique approach and comparing the experimental data with the provided reference information, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
Benchmarking the performance of 5-Bromo-5'-methyl-2,2'-bithiophene-based devices
A Comparative Guide for Researchers in Materials Science and Device Engineering
The development of novel organic semiconductors is a cornerstone of next-generation electronic and optoelectronic devices. Among the vast array of molecular building blocks, substituted bithiophenes are a promising class of materials due to their tunable electronic properties and potential for high charge carrier mobility. This guide provides a performance benchmark for devices based on thiophene derivatives, with a focus on providing a comparative context for the potential of 5-Bromo-5'-methyl-2,2'-bithiophene.
Performance Overview
Organic Field-Effect Transistor (OFET) Performance
OFETs are fundamental components of organic circuits, and their performance is primarily evaluated by the charge carrier mobility (μ) and the on/off current ratio. Higher mobility enables faster switching speeds, while a high on/off ratio ensures low power consumption.
Below is a comparison of a representative bithiophene derivative with the widely studied p-type organic semiconductor, pentacene.
| Material | Device Architecture | Mobility (μ) | On/Off Ratio |
| DDFTTF (from 5,5'-Dibromo-2,2'-bithiophene)[1] | Not Specified | 0.39 cm²/Vs | 2 x 10⁵ |
| Poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA) | Top-Gate, Bottom-Contact OTFT | up to 4.1 x 10⁻² cm²/Vs | Not Reported |
| Pentacene (Typical) | Top or Bottom Gate | 0.1 - >1 cm²/Vs | > 10⁶ |
Table 1: OFET Performance Comparison. DDFTTF is a p-channel semiconductor derived from the closely related 5,5'-Dibromo-2,2'-bithiophene. PDDBTA is a polymer incorporating a bithiophene unit. Pentacene is a well-established benchmark for p-type organic semiconductors.
Organic Photovoltaic (OPV) Performance
The primary metric for OPV performance is the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Here, we compare a bithiophene-based polymer with the classic P3HT:PCBM bulk heterojunction system, a workhorse in the field of organic solar cells.
| Active Layer Material | Device Architecture | Power Conversion Efficiency (PCE) |
| Poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA) | Conventional | up to 2.18% |
| P3HT:PCBM (Typical) | Conventional or Inverted | 3 - 5% |
Table 2: OPV Performance Comparison. PDDBTA showcases the potential of bithiophene-azine polymers as donor materials in OPVs. P3HT:PCBM is a widely referenced donor:acceptor blend in organic solar cell research.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for accurate benchmarking of new materials. Below are representative protocols for the fabrication and characterization of OFETs and OPVs.
OFET Fabrication via Solution Shearing
Solution shearing is a scalable deposition technique that can produce highly ordered crystalline thin films, leading to high-performance OFETs.
Substrate Preparation:
-
Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) are used as the substrate, where the heavily doped silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
The substrates are then dried under a stream of nitrogen and treated with an oxygen plasma or a UV/ozone cleaner for 10 minutes to create a hydrophilic surface.
-
For improved film growth, the dielectric surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
Semiconductor Deposition:
-
A solution of the organic semiconductor (e.g., a bithiophene derivative) is prepared in a suitable high-boiling-point solvent like chlorobenzene or dichlorobenzene at a concentration of 5-10 mg/mL.
-
The substrate is placed on a heated stage (typically 60-120 °C).
-
A small volume of the semiconductor solution is dispensed near the edge of a flat "blade" (e.g., a clean silicon wafer piece) held at a slight angle and a small gap (micrometer range) from the substrate.
-
The blade is moved across the substrate at a constant, slow speed (typically 0.1-2 mm/s), leaving behind a thin, uniform film of the semiconductor as the solvent evaporates.
Electrode Deposition:
-
Source and drain electrodes (typically Gold) are deposited on top of the semiconductor film through a shadow mask via thermal evaporation. A common channel length is 50-100 μm and a channel width of 1-2 mm.
OPV Fabrication via Spin Coating
Spin coating is a widely used laboratory technique for depositing the active and charge-transport layers in OPV devices.
Substrate and Hole Transport Layer (HTL) Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned using a standard procedure involving sonication in detergent, deionized water, acetone, and isopropyl alcohol.
-
After cleaning, the substrates are treated with UV/ozone for 15 minutes.
-
A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO surface and annealed at approximately 150 °C for 10 minutes.
Active Layer Deposition:
-
A blend of the donor (e.g., a bithiophene-based polymer) and acceptor (e.g., PCBM or a non-fullerene acceptor) is prepared in a solvent like chlorobenzene or chloroform.
-
The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox.
-
The active layer is then annealed at a temperature optimized for the specific material blend to promote the desired morphology.
Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., calcium, zinc oxide) and the top electrode (e.g., aluminum) are deposited sequentially via thermal evaporation through a shadow mask to define the device area.
Device Characterization
OFET Characterization:
-
The transfer and output characteristics of the OFETs are measured in a probe station under a vacuum or in an inert atmosphere using a semiconductor parameter analyzer.
-
The mobility is calculated from the saturation region of the transfer curve using the standard field-effect transistor equation.
-
The on/off ratio is determined from the ratio of the maximum and minimum drain current in the transfer curve.
OPV Characterization:
-
The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.
-
The PCE, Voc, Jsc, and FF are extracted from the J-V curve.
-
The external quantum efficiency (EQE) is measured to determine the device's spectral response.
Visualizing Experimental Workflows
To further clarify the fabrication and characterization processes, the following diagrams illustrate the key steps and logical flows.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-5'-methyl-2,2'-bithiophene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-5'-methyl-2,2'-bithiophene, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental compliance.
Due to its classification as a halogenated hydrocarbon, this compound requires specific disposal protocols separate from non-halogenated organic waste.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.[1][3] The following guidelines are based on established safety protocols for handling halogenated organic compounds.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 146796-00-1 |
| Molecular Formula | C₉H₇BrS₂ |
| Appearance | Solid (based on similar bithiophene compounds) |
| Storage | Keep in a dark place, sealed in dry, room temperature.[4] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield.[1]
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
A lab coat.[1]
-
Closed-toe shoes.[1]
2. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2][3][5]
-
Designate a specific waste container for "Halogenated Organic Waste."[1][2] This container should be clearly labeled.[2][5]
3. Waste Collection:
-
Collect all waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in the designated halogenated waste container.
-
The waste container must be kept closed except when adding waste to prevent the release of vapors.[3][5]
-
Use a fume hood when transferring the waste to the collection container to minimize inhalation exposure.[1]
4. Labeling:
-
The waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3][5]
-
Indicate the approximate quantity of the waste.
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6][7]
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the halogenated organic waste.
-
Under no circumstances should this chemical be disposed of down the drain. [5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 4805-22-5|5,5'-Dibromo-2,2'-bithiophene|BLD Pharm [bldpharm.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
